Heptaethylene glycol
描述
Structure
2D Structure
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJRQAIZZQMSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204698 | |
| Record name | Heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-32-3 | |
| Record name | Heptaethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol 350 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptaethylene glycol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18-hexaoxaicosane-1,20-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptaethylene glycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Heptaethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, structure, and experimental characterization of Heptaethylene Glycol, a versatile polyether compound integral to advanced scientific applications.
This compound, a member of the polyethylene glycol (PEG) family, is a valuable oligomer in a multitude of research and development applications, particularly within the pharmaceutical and biotechnology sectors. Its unique physicochemical properties, including its hydrophilic nature and biocompatibility, make it a critical component in drug delivery systems, bioconjugation, and as a linker in novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs). This technical guide provides a detailed overview of the core chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.
Core Chemical Properties and Structure
This compound is a clear, colorless, and viscous liquid at room temperature. Structurally, it is an oligomer composed of seven repeating ethylene glycol units, terminating with hydroxyl groups at both ends. This structure imparts a high degree of hydrophilicity and allows for a wide range of chemical modifications.
The fundamental chemical identifiers and properties of this compound are summarized below:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₃₀O₈ | [1][2] |
| Molecular Weight | 326.38 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | Approximately 1.13 g/mL | [4] |
| Boiling Point | 244 °C at 0.6 mmHg | |
| Freezing Point | 7.7 °C (280.85 K) | |
| CAS Number | 5617-32-3 |
Solubility Profile
This compound exhibits broad solubility in a range of polar solvents while being insoluble in nonpolar organic solvents. This amphiphilic character is a key attribute for its use in diverse applications.
| Solvent | Solubility | Reference(s) |
| Water | Slightly Soluble to Miscible | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Dichloromethane | Soluble | |
| Toluene | Soluble | |
| Ether | Insoluble | |
| Hexane | Insoluble |
Experimental Protocols
Accurate characterization of this compound's properties is crucial for its effective application. The following section details generalized experimental methodologies for determining its key physical parameters.
Determination of Density
The density of liquid this compound can be accurately determined using a pycnometer or a digital density meter.
Methodology using a Pycnometer:
-
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).
-
Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
Mass of Pycnometer with this compound: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).
-
Calculation: The density (ρ) of this compound is calculated using the following formula: ρ = (m₃ - m₁) / V
Determination of Boiling Point
The boiling point of this compound, a high-boiling liquid, can be determined using a micro-boiling point or distillation method.
Micro-Boiling Point Method (Thiele Tube):
-
Sample Preparation: Place a small amount of this compound into a small test tube. Invert a sealed-end capillary tube and place it inside the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube. Observe the capillary tube.
-
Observation: A stream of bubbles will emerge from the capillary tube as the liquid boils. Remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Determination: The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.
Quantitative Analysis of Solubility
Determining the precise solubility of this compound in various solvents can be achieved through several methods, including gravimetric analysis or chromatographic techniques.
Gravimetric Method:
-
Saturated Solution Preparation: Create a saturated solution of this compound in the solvent of interest at a specific temperature by adding an excess of the glycol and stirring until equilibrium is reached.
-
Aliquot Extraction: Carefully extract a known volume of the supernatant (the clear liquid above any undissolved glycol).
-
Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved this compound.
-
Mass Measurement: Accurately weigh the residue.
-
Calculation: The solubility can then be expressed in terms of grams of this compound per 100 mL of solvent.
Applications in Drug Development and Research
The unique structural and chemical properties of this compound make it a valuable tool in modern drug development and biomedical research. Its roles as a linker in PROTACs and in bioconjugation are particularly noteworthy.
Role as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is frequently employed as a component of this linker.
The workflow below illustrates the general mechanism of a PROTAC utilizing a this compound-containing linker.
Application in Bioconjugation
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. This compound is often used as a hydrophilic spacer arm in bioconjugation reagents. This increases the water solubility of the resulting conjugate and can reduce steric hindrance between the conjugated molecules.
The following diagram illustrates a general workflow for a bioconjugation reaction where this compound is part of the crosslinker.
References
Heptaethylene Glycol (CAS 5617-32-3): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Polyethylene Glycol Derivative
Heptaethylene glycol, identified by the CAS number 5617-32-3, is a distinct member of the polyethylene glycol (PEG) family of polymers.[1][2] It is an oligomer composed of seven repeating ethylene glycol units, terminating in hydroxyl groups at both ends.[1][2] This structure imparts a unique combination of hydrophilicity and chemical reactivity, making it a valuable component in a wide array of applications, from industrial processes to advanced biomedical research.[3] Its exceptional solubility in both aqueous and organic solvents is a key characteristic driving its use in pharmaceutical formulations and organic synthesis.
Core Chemical and Physical Properties
This compound is a colorless to light yellow, viscous liquid under standard conditions. Its key properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 5617-32-3 | |
| Molecular Formula | C14H30O8 | |
| Molecular Weight | 326.38 g/mol | |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Synonyms | HO-PEG7-OH, 3,6,9,12,15,18-Hexaoxaeicosane-1,20-diol | |
| Density | 1.13 g/cm³ | |
| Boiling Point | 244 °C at 0.6 mmHg | |
| Melting Point | 17.8 - 18.8 °C | |
| Refractive Index | 1.4653 (at 20°C) | |
| Flash Point | 216.9 ± 27.3 °C | |
| Purity | ≥ 95% - 98% (GC) | |
| Appearance | Colorless to light yellow to light orange clear liquid |
Synthesis and Purification Methodologies
The synthesis of this compound can be achieved through various methods, with the Williamson ether synthesis being a prominent laboratory-scale approach. This method involves the reaction of an alkoxide with a suitable alkyl halide. Additionally, stepwise solid-phase synthesis offers a route to produce monodisperse PEGs like this compound.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.
Materials:
-
Tetraethylene glycol
-
Triethylene glycol monobenzenesulfonate
-
Sodium metal
-
Anhydrous solvent (e.g., Tetrahydrofuran)
Procedure:
-
Alkoxide Formation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of sodium metal in at least five equivalents of tetraethylene glycol. The reaction may require gentle heating to initiate and complete the formation of the sodium alkoxide.
-
Nucleophilic Substitution: To the resulting solution, add one equivalent of triethylene glycol monobenzenesulfonate.
-
Reaction: Heat the reaction mixture to a temperature between 100°C and 150°C. Monitor the reaction progress until the elimination of sodium benzenesulfonate is substantially complete. The formation of a solid precipitate (sodium benzenesulfonate) indicates the progress of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the insoluble sodium benzenesulfonate by filtration.
-
Purification: The crude this compound is then purified by fractional distillation under vacuum. This compound will be collected as the higher-boiling fraction.
Purification of this compound
For applications requiring high purity, further purification may be necessary. A general method for purifying aqueous ethylene glycol solutions involves the following steps:
-
Reduction of Impurities: Treat the aqueous this compound solution with sodium borohydride to reduce aldehydic and peroxidic impurities.
-
Column Chromatography: Pass the solution through a series of chromatography columns packed with different stationary phases to remove various classes of impurities. A typical setup might include columns for removing iron, aldehydes, and UV-absorbing hydrocarbons.
-
Filtration: Filter the purified solution through a 0.45-micron filter to remove any particulate matter.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen) in acid-washed, dark bottles to maintain its stability.
Applications in Research and Drug Development
This compound's unique properties make it a versatile tool for researchers, particularly in the fields of drug development and biotechnology.
-
Drug Delivery and Formulation: Its hydrophilic nature significantly enhances the aqueous solubility of hydrophobic drug molecules, a critical factor in improving bioavailability. It is used in the formulation of various drug delivery systems, including nanoparticles and hydrogels, to prolong the circulation time of therapeutic agents.
-
PROTAC Linkers: this compound serves as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The length and flexibility of the PEG linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
-
Bioconjugation and Surface Modification: The terminal hydroxyl groups of this compound can be readily functionalized to attach biomolecules such as peptides, antibodies, and fluorescent probes. This makes it a valuable reagent for creating bioconjugates for targeted drug delivery and diagnostic applications.
-
Biotechnology: In biotechnological applications, it acts as a stabilizing agent for proteins and enzymes, helping to preserve their structure and function.
-
Other Applications: Beyond the biomedical field, this compound is utilized as a surfactant in cleaning products and cosmetics due to its ability to reduce surface tension. It also functions as a humectant in skincare formulations.
Visualizing Molecular Interactions and Workflows
To better illustrate the role of this compound in a key application, the following diagrams depict the general mechanism of a PROTAC and a typical experimental workflow for its synthesis.
Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.
Caption: A generalized experimental workflow for the synthesis of a PROTAC.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Heptaethylene glycol molecular weight and formula
Heptaethylene glycol is a member of the polyethylene glycol (PEG) family, a class of oligomers or polymers of ethylene oxide.[1] Characterized by seven repeating ethylene glycol units, this compound is a valuable tool in various scientific and industrial fields, particularly in drug development and nanotechnology. Its utility stems from its hydrophilic nature, which enhances the aqueous solubility of conjugated molecules.[2] This technical guide provides an in-depth look at the core physicochemical properties of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers and drug development professionals.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀O₈ | [NIST, PubChem][3] |
| Molecular Weight | 326.38 g/mol | [PubChem] |
| CAS Registry Number | 5617-32-3 | [NIST] |
| Appearance | Colorless to light yellow, clear liquid | [Chem-Impex] |
| Density | 1.13 g/cm³ | [Ataman Kimya] |
| Boiling Point | 244 °C at 0.6 mmHg | [Ataman Kimya] |
Chemical Structure and Functionality
This compound consists of a chain of seven ethylene glycol units, terminating in hydroxyl groups. These terminal hydroxyl groups are reactive and allow for the derivatization of the molecule, making it a versatile linker in bioconjugation and for the synthesis of PROTACs (Proteolysis Targeting Chimeras). The general structure can be visualized as follows:
Caption: Chemical structure of this compound.
Applications in Research and Development
The hydrophilic nature of the polyethylene glycol chain makes this compound a valuable component in drug delivery systems, where it can improve the solubility and pharmacokinetic profile of hydrophobic drugs. It is also utilized in the synthesis of hydrogels and as a surface modifier. In the field of diagnostics, derivatives of this compound have been employed in assays for the detection of diseases such as cancer and Alzheimer's disease. Furthermore, it serves as a linker in the development of PROTACs, a novel therapeutic modality.
References
An In-depth Technical Guide to the Physical Properties of Short-Chain Polyethylene Glycols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of short-chain polyethylene glycols (PEGs), a class of polymers widely utilized in research, pharmaceutical, and industrial applications. This document is intended to serve as a detailed resource for scientists and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant processes.
Introduction to Short-Chain Polyethylene Glycols
Polyethylene glycols are polyether compounds with the general structure H−(O−CH₂−CH₂)n−OH. Short-chain PEGs, typically with an average molecular weight below 1000 g/mol , exist as clear, viscous liquids at room temperature.[1] Their properties, such as viscosity, hygroscopicity, and solubility, are highly dependent on their molecular weight.[2][3] These characteristics make them versatile excipients in pharmaceutical formulations, solvents in chemical reactions, and agents for bioconjugation.[1][4]
Core Physical Properties
The physical properties of short-chain PEGs are critical to their application. The following sections detail these properties with quantitative data presented for easy comparison.
Viscosity
The viscosity of short-chain PEGs increases with molecular weight. This property is crucial for their use as liquid bases in formulations and as viscosity-modifying agents.
Table 1: Viscosity of Short-Chain Polyethylene Glycols
| PEG (Average Molecular Weight, g/mol ) | Viscosity (cSt at 98.9 ± 0.3 °C) |
| 200 | 4.1 - 4.8 |
| 300 | 5.4 - 6.4 |
| 400 | 6.8 - 8.0 |
| 600 | 9.9 - 11.3 |
Source:
Density
The density of liquid PEGs is relatively consistent across different low molecular weights.
Table 2: Density of Short-Chain Polyethylene Glycols
| PEG (Average Molecular Weight, g/mol ) | Density (g/cm³ at 20 °C) |
| 200 | ~1.12 |
| 300 | ~1.12 |
| 400 | ~1.1257 |
| 600 | ~1.1257 |
Source:
Melting and Boiling Points
As the molecular weight of PEG increases, the melting point also increases. Short-chain PEGs are liquid at room temperature, with freezing points below ambient temperatures. The boiling point of short-chain PEGs is generally high.
Table 3: Melting and Boiling Points of Short-Chain Polyethylene Glycols
| PEG (Average Molecular Weight, g/mol ) | Freezing/Melting Point (°C) | Boiling Point (°C) |
| 200 | Sets to a glass below -65 | >250 |
| 300 | -15 to -8 | >250 |
| 400 | 4 to 8 | >250 |
| 600 | 20 to 25 | >250 |
Source:
Solubility
Short-chain PEGs are known for their broad solubility in both aqueous and many organic solvents, a property attributed to their amphiphilic nature. They are soluble in water, acetone, alcohols, benzene, and glycerin. Their solubility in nonpolar solvents like aliphatic hydrocarbons and ether is limited.
Table 4: Solubility of Short-Chain PEGs in Various Solvents
| Solvent | Solubility |
| Water | Freely Soluble |
| Ethanol | Freely Soluble |
| Acetone | Freely Soluble |
| Dichloromethane | Freely Soluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Tetrahydrofuran | Good Solvent |
| Chloroform | Good Solvent |
| Dimethyl Sulfoxide (DMSO) | Good Solvent |
| Aliphatic Hydrocarbons | Slightly Soluble |
| Ether | Insoluble |
| Fats and Oils | Insoluble |
Source:
Refractive Index
The refractive index of polyethylene glycol increases with its molecular weight.
Table 5: Refractive Index of Short-Chain Polyethylene Glycols
| PEG (Average Molecular Weight, g/mol ) | Refractive Index (at 20 °C, 589 nm) |
| 300 | ~1.465 |
| 400 | ~1.456 - 1.467 |
| 600 | ~1.467 |
Source:
Surface Tension
The surface tension of aqueous solutions of short-chain PEGs is lower than that of pure water and generally decreases with increasing PEG concentration.
Table 6: Surface Tension of Short-Chain Polyethylene Glycols
| Property | Value |
| Surface Tension of Liquid PEGs | ~44 mN/m |
| Surface Tension of 10% w/v Aqueous Solution of Solid PEGs | ~55 mN/m |
Source:
Hygroscopicity
Short-chain PEGs are hygroscopic, meaning they readily absorb moisture from the atmosphere. This property is more pronounced in lower molecular weight PEGs.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of short-chain polyethylene glycols.
Viscosity Measurement (Capillary Viscometer)
Objective: To determine the kinematic viscosity of liquid PEGs.
Apparatus:
-
Ubbelohde suspended-level viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
Procedure:
-
Select a viscometer of the appropriate size for the expected viscosity range.
-
Clean and dry the viscometer thoroughly.
-
Equilibrate the constant temperature water bath to the desired temperature (e.g., 98.9 ± 0.3 °C).
-
Mount the viscometer vertically in the water bath.
-
Introduce a precise volume of the PEG sample into the viscometer's filling tube.
-
Allow the sample to thermally equilibrate in the bath for at least 10 minutes.
-
Apply suction to the venting tube to draw the liquid up into the measuring bulb, above the upper timing mark.
-
Release the suction and allow the liquid to flow freely down the capillary.
-
Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.
-
Repeat the measurement at least three times to ensure reproducibility.
-
Calculate the kinematic viscosity using the formula: ν = C * t, where ν is the kinematic viscosity, C is the viscometer constant, and t is the average flow time.
Source:
Density Measurement (Pycnometer Method)
Objective: To determine the density of liquid PEGs.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance (accurate to 0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer (m_pyc).
-
Fill the pycnometer with the liquid PEG sample, ensuring no air bubbles are trapped.
-
Insert the stopper and allow any excess liquid to overflow.
-
Place the filled pycnometer in the constant temperature water bath to equilibrate.
-
Remove the pycnometer, wipe it dry, and weigh it (m_pyc+peg).
-
Empty and clean the pycnometer.
-
Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at the same temperature.
-
Wipe it dry and weigh it (m_pyc+water).
-
Calculate the density of the PEG sample using the formula: ρ_peg = [(m_pyc+peg - m_pyc) / (m_pyc+water - m_pyc)] * ρ_water.
Source:
Melting Point Determination (Differential Scanning Calorimetry - DSC)
Objective: To determine the melting point and heat of fusion of PEGs.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper press
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Accurately weigh 5-10 mg of the PEG sample into an aluminum pan.
-
Hermetically seal the pan using the crimper press.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic melting transition.
-
The heat of fusion is calculated by integrating the area under the melting peak.
Boiling Point Measurement (Micro-Boiling Point Method)
Objective: To determine the boiling point of liquid PEGs using a small sample volume.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
Attach a small test tube containing about 0.5 mL of the PEG sample to a thermometer.
-
Place a capillary tube (sealed end up) into the test tube with the sample.
-
Immerse the assembly in a Thiele tube filled with heating oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. A stream of bubbles will emerge as the air expands and then as the sample boils.
-
When a rapid and continuous stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Source:
Visualizations of Key Processes
The following diagrams illustrate common experimental workflows and conceptual relationships involving short-chain polyethylene glycols.
Caption: Workflow for the PEGylation of a protein.
Caption: Formation of Lipid-Polymer Hybrid Nanoparticles.
Caption: Macromolecular crowding effect of PEG.
References
Heptaethylene Glycol: A Comprehensive Technical Guide to its Solubility in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of heptaethylene glycol in water and a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
This compound, a member of the polyethylene glycol (PEG) family, is a versatile compound widely employed as a linker in constructing Proteolysis Targeting Chimeras (PROTACs), as a surfactant, and as a solubilizing agent.[1][2] Its utility in these applications is fundamentally linked to its solubility characteristics. The presence of repeating ethylene glycol units and terminal hydroxyl groups imparts a hydrophilic nature to the molecule, influencing its solubility in various media.[1][3]
Solubility of this compound
It has been noted that for polyethylene glycols, as the molecular weight increases, the solubility in water and many organic solvents tends to decrease.[4]
Data Presentation: Solubility Summary
The following table summarizes the known solubility of this compound in water and several organic solvents. It is important to note that much of the available data is qualitative.
| Solvent | Formula | Type | Solubility | Citation |
| Water | H₂O | Polar Protic | Slightly Soluble / 1.55 g/L (Predicted) | |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Sparingly Soluble | |
| Acetone | C₃H₆O | Polar Aprotic | Soluble (General for PEGs) | |
| Alcohols (e.g., Methanol, Ethanol) | ROH | Polar Protic | Soluble (General for PEGs) | |
| Chlorinated Solvents (e.g., Dichloromethane) | - | Polar Aprotic | Soluble (General for PEGs) | |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble (General for PEGs) | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (General for PEGs) | |
| Toluene | C₇H₈ | Nonpolar | Less Soluble (General for PEGs) | |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble (General for PEGs) | |
| Ether | R-O-R' | Nonpolar | Insoluble (General for PEGs) |
Experimental Protocols: Determination of Solubility
For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following is a detailed methodology for determining the solubility of this compound, a liquid, in various solvents. This protocol is based on the widely accepted shake-flask method.
Objective:
To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
Calibrated positive displacement pipettes
-
Glass vials with PTFE-lined screw caps
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
-
Volumetric flasks and other standard laboratory glassware
Procedure:
1. Preparation of Standard Solutions:
-
Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
These standards will be used to generate a calibration curve for quantitative analysis.
2. Saturation of the Solvent:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
3. Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
4. Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature to allow for initial phase separation.
-
To ensure complete separation of the undissolved this compound, centrifuge the vials at a moderate speed.
5. Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Filter the collected supernatant through a chemically inert syringe filter to remove any remaining micro-droplets of undissolved solute.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
6. Quantitative Analysis:
-
Analyze the prepared samples using a validated HPLC or GC method.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted samples and determine their concentration from the calibration curve.
7. Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:
-
Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
-
-
The results should be reported as the mean and standard deviation of at least three independent experiments, specifying the temperature of the determination.
Mandatory Visualization
The following diagrams illustrate key concepts related to the application of this compound.
Caption: Role of this compound as a Linker in a PROTAC.
Caption: Experimental Workflow for Solubility Determination.
References
Spectroscopic Profile of Heptaethylene Glycol: A Technical Guide
Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for heptaethylene glycol, a polyether compound with significant applications in various scientific fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular characteristics.
Molecular Structure and Properties
This compound, with the chemical formula C₁₄H₃₀O₈, consists of a seven-unit ethylene glycol chain. Its structure imparts properties that are valuable in drug delivery, as a non-ionic surfactant, and in various biochemical applications. A clear understanding of its spectroscopic signature is crucial for its identification, purity assessment, and for studying its interactions in different chemical and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of its protons and carbon atoms.
¹H NMR Data
The ¹H NMR spectrum of this compound in chloroform-d (CDCl₃) is characterized by a prominent signal for the repeating ethylene glycol units and distinct signals for the terminal hydroxyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.7 | m | -O-CH₂-CH₂-O- (backbone) |
| ~3.6 | t | HO-CH₂- |
| ~2.9 | br s | -OH |
Table 1: ¹H NMR spectral data for this compound in CDCl₃.
¹³C NMR Data
The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation, showing characteristic peaks for the carbon atoms in the ethylene glycol chain.
| Chemical Shift (δ) ppm | Assignment |
| ~72.5 | -O-CH₂-CH₂-O- (internal) |
| ~70.5 | -O-CH₂-CH₂-O- |
| ~70.3 | -O-CH₂-CH₂-O- |
| ~61.6 | HO-CH₂- |
Table 2: ¹³C NMR spectral data for this compound in CDCl₃.
Experimental Protocol: NMR Spectroscopy
NMR spectra are typically acquired on a 400 MHz or higher spectrometer. The sample is prepared by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] The solution is then transferred to a 5 mm NMR tube.[3] Shimming is performed to optimize the magnetic field homogeneity. The residual solvent peak of CHCl₃ at 7.26 ppm is commonly used as a reference for the ¹H spectrum, and the CDCl₃ triplet at 77.16 ppm for the ¹³C spectrum.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2942-2952 | Strong | Asymmetric C-H stretch (-CH₂-) |
| ~2870 | Strong | Symmetric C-H stretch (-CH₂-) |
| ~1465 | Medium | C-H scissoring (-CH₂-) |
| ~1350 | Medium | C-H wagging (-CH₂-) |
| 1145-1153 | Strong | C-O-C stretch (ether linkage) |
| ~1060 | Strong | C-O stretch (alcohol) |
| ~962 | Medium | CH₂ rocking |
| ~842 | Medium | CH₂ rocking |
Table 3: Characteristic IR absorption bands for polyethylene glycols.[5]
Experimental Protocol: FT-IR Spectroscopy
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient method that requires minimal sample preparation. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.
Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound does not typically show a prominent molecular ion peak (M⁺) due to extensive fragmentation. The spectrum is characterized by a series of fragment ions resulting from the cleavage of C-C and C-O bonds.
| m/z | Relative Intensity (%) | Assignment |
| 45 | 100 | [C₂H₅O]⁺ |
| 89 | ~60 | [C₄H₉O₂]⁺ |
| 133 | ~30 | [C₆H₁₃O₃]⁺ |
| 87 | ~25 | [C₄H₇O₂]⁺ |
| 43 | ~20 | [C₂H₃O]⁺ |
Table 4: Prominent peaks in the mass spectrum of this compound.
Fragmentation Pathway
The fragmentation of polyethylene glycols under EI conditions is initiated by the loss of an electron to form a molecular ion, which then undergoes a series of cleavage reactions. The most common fragmentation involves the cleavage of the C-O bond, leading to the formation of oxonium ions.
Experimental Protocol: GC-MS
A common method for the analysis of glycols involves GC-MS. A capillary GC column, such as one with a polar stationary phase (e.g., wax-based), is often used. The oven temperature is programmed to ramp from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 300°C) to ensure the elution of the compound. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound. The presented NMR, IR, and MS data, along with the generalized experimental protocols, offer a foundational understanding for the characterization and analysis of this important polyether. The provided diagrams visually summarize the experimental workflows and a simplified fragmentation pathway, aiding in the rapid comprehension of these processes. This information is intended to be a valuable tool for researchers and scientists in their respective fields of study.
References
A Technical Guide to the Terminal Hydroxyl Groups of Heptaethylene Glycol: Properties, Reactions, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Heptaethylene glycol (HEG), a monodisperse oligoethylene glycol, plays a pivotal role in modern drug development and bioconjugation. Its defining features are the two terminal hydroxyl (-OH) groups, which serve as versatile handles for chemical modification. This guide provides an in-depth exploration of the chemical properties, reactivity, and analytical characterization of these crucial functional groups. It further details experimental protocols for their modification and discusses their application in enhancing the therapeutic efficacy of drug molecules.
Core Properties of this compound's Terminal Hydroxyl Groups
This compound's structure, consisting of seven repeating ethylene glycol units capped by hydroxyl groups, imparts a unique combination of properties essential for pharmaceutical applications.[1]
-
Hydrophilicity and Solubility: The presence of ether linkages and terminal hydroxyl groups makes HEG highly soluble in aqueous media and a range of organic solvents. This amphiphilicity is critical for improving the solubility of hydrophobic drug molecules.[2][]
-
Biocompatibility: HEG is known for its low toxicity and non-immunogenic nature, making it a safe and effective component in drug formulations.[4]
-
Reactivity: The primary hydroxyl groups at both ends of the HEG molecule are readily available for a variety of chemical transformations, allowing for the covalent attachment of drugs, targeting ligands, and other functional moieties.[1]
Analytical Characterization of Terminal Hydroxyl Groups
Precise characterization of the terminal hydroxyl groups and their subsequent modifications is crucial for quality control and ensuring the desired functionality of HEG-drug conjugates. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of HEG and its derivatives, and for quantifying the extent of functionalization of the terminal hydroxyl groups.
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound and its Derivatives
| Functional Group | Atom | Approximate ¹H Chemical Shift (δ, ppm) | Approximate ¹³C Chemical Shift (δ, ppm) |
| -CH₂-OH (Terminal) | -CH₂- | 3.55 - 3.75 | 60 - 62 |
| -OH | Variable (depends on solvent, concentration) | - | |
| -CH₂-O-CH₂- (Backbone) | -CH₂- | 3.60 - 3.70 | 69 - 71 |
| -CH₂-OTs (Tosylate) | -CH₂- | 4.10 - 4.20 | 68 - 70 |
| Aromatic-H | 7.30 - 7.80 | 127 - 145 | |
| CH₃-Ar | 2.40 - 2.50 | ~21 | |
| -CH₂-O-R (Ether) | -CH₂- | 3.40 - 3.60 | 69 - 72 |
| -CH₂-O-C(O)R (Ester) | -CH₂- | 4.10 - 4.30 | 63 - 65 |
Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific substituent (R group).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the presence or absence of the hydroxyl group and to confirm the introduction of new functional groups through characteristic vibrational frequencies.
Table 2: Characteristic FTIR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration | Approximate Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching (broad) | 3200 - 3600 |
| C-H (Alkane) | Stretching | 2850 - 3000 |
| C-O (Ether/Alcohol) | Stretching | 1050 - 1150 |
| S=O (Sulfonate) | Stretching | 1350 - 1370 and 1170 - 1190 |
| C=O (Ester) | Stretching | 1735 - 1750 |
| N=C=O (Isocyanate) | Stretching (disappearance upon reaction) | ~2270 |
| N-H (Urethane) | Stretching | 3200 - 3500 |
| C=O (Urethane) | Stretching | 1680 - 1730 |
Experimental Protocols for Modification of Terminal Hydroxyl Groups
The reactivity of the terminal hydroxyl groups allows for a wide range of chemical modifications. Below are detailed protocols for key reactions.
Tosylation of this compound
Tosylation is a common method to convert the hydroxyl groups into good leaving groups (tosylates), facilitating subsequent nucleophilic substitution reactions.
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (2.2 equivalents for ditosylation) portion-wise to the stirred solution.
-
If using DCM as the solvent, add triethylamine (2.5 equivalents) dropwise. If using pyridine, it serves as both the solvent and the base.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with an organic solvent such as DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated HEG.
-
Purify the product by column chromatography on silica gel.
Williamson Ether Synthesis
This reaction is used to form an ether linkage by reacting an alkoxide with an alkyl halide or tosylate. This can be used to attach a variety of moieties to HEG.
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) (2.2 equivalents for dietherification), portion-wise at 0 °C to deprotonate the hydroxyl groups and form the alkoxide.
-
Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Add the alkyl halide or tosylate (2.2 equivalents) dropwise to the solution.
-
Heat the reaction mixture to a temperature appropriate for the specific substrates (e.g., 50-80 °C) and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with methanol followed by water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting ether by column chromatography.
Reaction with Isocyanates to Form Urethanes
The reaction of the hydroxyl groups of HEG with isocyanates forms stable urethane linkages, a common strategy for conjugating molecules.
Protocol:
-
Dissolve this compound (1 equivalent) in a dry, aprotic solvent like DMF or DMSO in a flask under an inert atmosphere.
-
Add the isocyanate-containing molecule (2.2 equivalents for di-functionalization) to the solution.
-
Optionally, a catalyst such as dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction.
-
Stir the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours to overnight.
-
Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) by FTIR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a non-solvent such as diethyl ether or isopropanol.
-
Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.
Visualization of Workflows and Pathways
Experimental Workflow for HEG Functionalization
The following diagram illustrates a typical workflow for the synthesis and purification of a functionalized HEG derivative.
Signaling Pathway of a PEGylated Anticancer Drug
PEGylation, including the use of HEG as a linker, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of anticancer drugs. For instance, PEGylated doxorubicin utilizes the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
Conclusion
The terminal hydroxyl groups of this compound are the cornerstone of its utility in the pharmaceutical sciences. Their inherent reactivity, coupled with the favorable biocompatibility and solubility of the HEG backbone, provides a powerful platform for the development of advanced drug delivery systems. A thorough understanding of the chemical modification of these groups and the precise analytical characterization of the resulting conjugates is paramount for the successful design and implementation of next-generation therapeutics. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their endeavors.
References
Characterization of Heptaethylene Glycol and its Oligomers
Ensuring the purity and structural integrity of monodisperse OEGs is critical for their use in sensitive applications. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of OEG oligomers and separating them by size.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the OEG sample in the mobile phase or a compatible solvent.
-
Instrumentation and Column: Use an HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as PEGs lack a strong UV chromophore. A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase and Gradient: A gradient of water and a more non-polar organic solvent like acetonitrile or methanol is used for elution. A typical gradient might start with a high percentage of water, gradually increasing the organic solvent percentage to elute the longer, more hydrophobic OEG chains.
-
Analysis: The retention time of the main peak is compared to a reference standard of heptaethylene glycol. The presence of other peaks indicates impurities or the presence of other oligomers. The peak area can be used to quantify the purity. For monodisperse samples, a single sharp peak is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure of OEGs and their functionalized derivatives.
Experimental Protocol:
-
Sample Preparation: Dissolve the OEG sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Analysis:
-
The repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically show a large, characteristic singlet or a narrow multiplet around 3.6 ppm.
-
The terminal methylene groups adjacent to hydroxyl groups (-CH₂-OH) appear at a slightly different chemical shift, often around 3.7 ppm.
-
The hydroxyl protons (-OH) are visible as a broad singlet, the position of which can vary depending on the solvent and concentration. In DMSO-d₆, this peak is often a distinct triplet around 4.56 ppm.
-
By integrating the peaks corresponding to the repeating units and the terminal groups, the degree of polymerization can be calculated and the structure confirmed.
-
-
¹³C NMR Analysis:
-
The carbons in the repeating ethylene glycol units typically appear around 70 ppm.
-
Terminal carbons and carbons adjacent to functional groups will have distinct chemical shifts, allowing for confirmation of successful functionalization.
-
Mass Spectrometry (MS)
MS is used to determine the exact molecular weight of the OEG, confirming its monodispersity.
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing PEGs.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound, typically adducted with a cation like sodium ([M+Na]⁺) or potassium ([M+K]⁺). For this compound (MW = 326.38), the [M+Na]⁺ ion would be observed at an m/z of approximately 349.4.
-
Purity Assessment: The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) confirms the monodispersity of the sample.
Applications in Drug Development
The unique properties of this compound and its oligomers make them highly valuable in various aspects of drug development, from improving the pharmacokinetic profiles of biologics to enabling novel therapeutic modalities.
Bioconjugation and PEGylation
PEGylation is the process of covalently attaching PEG chains to therapeutic molecules, such as proteins, peptides, or small molecules. This process can enhance the therapeutic's solubility, stability, and circulation half-life while reducing its immunogenicity. Monodisperse OEGs like this compound are particularly advantageous for creating homogeneous PEGylated drugs with a precisely defined structure and predictable properties.
Experimental Protocol: General Protein PEGylation with an NHS-Ester Activated OEG
-
Protein Preparation: The protein solution is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific pH, typically between 7 and 8.5, to ensure the reactivity of primary amines (lysine side chains and the N-terminus).
-
PEGylation Reaction: The NHS-ester activated OEG linker, dissolved in a non-aqueous solvent like DMSO, is added to the protein solution in a controlled molar excess. The reaction is incubated at room temperature or 4 °C with gentle mixing for a defined period (e.g., 1-4 hours).
-
Quenching: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess reactive PEG linker.
-
Purification: The PEGylated protein is separated from the unreacted protein and excess PEG reagent using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: The final product is characterized by SDS-PAGE (to observe the increase in molecular weight), HPLC (to assess purity), and mass spectrometry (to confirm the degree of PEGylation).
Linkers for Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component, and OEG linkers are frequently used to improve the ADC's solubility and pharmacokinetic properties.
Logical Diagram: Synthesis of a Heterobifunctional OEG Linker
Caption: A generalized workflow for synthesizing a heterobifunctional OEG linker.
Linkers for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. OEG linkers are commonly used in PROTAC design due to their ability to modulate solubility and provide the necessary flexibility and length to facilitate the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase).
Logical Diagram: Mechanism of Action for a PROTAC
Caption: The role of an OEG linker in facilitating PROTAC-mediated protein degradation.
Formation of Hydrogels for Drug Delivery and Tissue Engineering
Hydrogels are three-dimensional, water-swollen polymer networks that can be used as scaffolds for tissue regeneration or as depots for the controlled release of therapeutic agents. OEGs, particularly when functionalized with reactive groups like acrylates, can be crosslinked to form biocompatible hydrogels. The properties of these hydrogels (e.g., mesh size, degradation rate, mechanical strength) can be tuned by changing the length of the OEG and the crosslinking density.
Experimental Protocol: Formation of a PEG Hydrogel by Photopolymerization
-
Precursor Solution Preparation: A precursor solution is made by dissolving a di-functionalized OEG, such as this compound diacrylate (HEGDA), in a buffer solution (e.g., PBS). A photoinitiator (e.g., Irgacure 2959) is added to the solution. The drug or cells to be encapsulated can also be added at this stage.
-
Crosslinking: The precursor solution is placed in a mold or injected into the desired location. It is then exposed to UV light of a specific wavelength and intensity for a set duration.
-
Gel Formation: The UV light activates the photoinitiator, which initiates a free-radical polymerization of the acrylate groups on the HEGDA molecules, leading to the formation of a crosslinked hydrogel network.
-
Washing and Swelling: The resulting hydrogel is washed extensively with buffer to remove any unreacted monomers and the photoinitiator. The hydrogel is then allowed to swell to equilibrium in the desired medium before use.
Experimental Workflow: PEGylation of a Therapeutic Protein
Caption: A typical experimental workflow for the PEGylation of a protein.
This guide provides a foundational understanding of this compound and its oligomers, equipping researchers with the necessary data and methodologies to leverage these versatile molecules in their work. The precise control over structure offered by monodisperse OEGs continues to drive innovation in drug delivery, bioconjugation, and materials science.
An In-depth Technical Guide on the Discovery and History of Oligoethylene Glycols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oligoethylene glycols (OEGs) and their higher molecular weight counterparts, polyethylene glycols (PEGs), have evolved from 19th-century laboratory curiosities to indispensable tools in modern science, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of OEGs, with a focus on the foundational experimental work and the evolution of their applications. Quantitative data from historical and modern sources are presented in structured tables for comparative analysis. Detailed experimental protocols for key historical syntheses are provided, and logical relationships in their historical development and applications are visualized through diagrams.
The Dawn of Glycol Chemistry: Independent Discovery in the Mid-19th Century
The scientific journey of oligoethylene glycols began in 1859 with two independent researchers, the French chemist Charles-Adolphe Wurtz and the Portuguese chemist A.V. Lourenço. Their pioneering work laid the groundwork for the vast field of polyether chemistry.
Charles-Adolphe Wurtz's Synthesis from Ethylene Oxide
In 1859, Charles-Adolphe Wurtz reported the synthesis of ethylene glycol and its oligomers through the reaction of ethylene oxide with water.[1] His work, published in the Comptes rendus hebdomadaires de l'Académie des Sciences, described the formation of a series of compounds with increasing boiling points, which he correctly identified as polymers of ethylene glycol.[1]
Experimental Protocol: Wurtz's Synthesis of Oligoethylene Glycols (1859)
While the original publication lacks the detailed step-by-step format of modern experimental sections, the core methodology can be reconstructed as follows:
-
Reactants: Ethylene oxide and water.
-
Apparatus: A sealed glass tube.
-
Procedure: A mixture of ethylene oxide and water was heated in a sealed glass tube. The reaction likely proceeded under pressure due to the heating of the volatile ethylene oxide.
-
Purification: The resulting mixture of ethylene glycol and its oligomers was separated by fractional distillation. Wurtz noted the increasing boiling points of the successive fractions, indicating the presence of higher molecular weight species.
A.V. Lourenço's Method: From Ethylene Glycol and Ethylene Dibromide
Contemporaneously, A.V. Lourenço reported a different synthetic route to oligoethylene glycols.[2] His method, published in the Annales de chimie et de physique, involved the reaction of ethylene glycol with ethylene dibromide.[2] This reaction, a Williamson ether synthesis, produced a mixture of oligoethylene glycols which he also separated by fractional distillation.
Experimental Protocol: Lourenço's Synthesis of Oligoethylene Glycols (1859)
Based on his publication, the experimental procedure can be outlined as:
-
Reactants: Ethylene glycol and ethylene dibromide.
-
Procedure: The reactants were heated together, leading to the formation of a mixture of poly-ethylene glycols.
-
Purification: The product mixture was subjected to fractional distillation to isolate the individual oligomers. Lourenço was able to isolate and characterize several of the lower oligomers.
Early Developments and the Rise of Industrial Production
For several decades following their discovery, oligoethylene glycols remained primarily of academic interest. The early 20th century, however, witnessed significant advancements in both the understanding of their polymeric nature and the development of industrial-scale production methods.
Staudinger's Macromolecular Hypothesis
The true nature of oligoethylene glycols as long-chain polymers was not fully appreciated until the work of Hermann Staudinger in the 1920s.[3] His groundbreaking research on macromolecules provided the theoretical framework for understanding the structure and properties of polymers like polyethylene glycol. Staudinger's work was pivotal in shifting the scientific consensus from viewing these substances as aggregates of small molecules to recognizing them as true covalently bonded macromolecules.
The Dawn of Industrial Synthesis: Union Carbide and CARBOWAX
The first major commercial production of polyethylene glycols was initiated by the Union Carbide and Carbon Corporation in the 1920s, following their development of a process to produce ethylene oxide, the key precursor. This culminated in the introduction of "CARBOWAX," a water-soluble wax, in 1940. This marked a significant milestone, making PEGs widely available for a variety of applications. Early industrial processes utilized the reaction of ethylene oxide with water or ethylene glycol under alkaline catalysis.
Early Industrial Production of Polyethylene Glycol (circa 1940s)
The industrial synthesis of PEGs, such as the early CARBOWAX products, can be generally described as follows:
-
Reactants: Ethylene oxide, and an initiator such as water or ethylene glycol.
-
Catalyst: An alkaline catalyst, for example, sodium hydroxide or potassium hydroxide.
-
Reactor: A batch reactor capable of handling the exothermic nature of the polymerization.
-
Procedure: The initiator and catalyst were charged to the reactor, and ethylene oxide was added under controlled temperature and pressure. The polymerization was highly exothermic and required careful thermal management.
-
Purification: The resulting polymer was neutralized and filtered to remove the catalyst. The molecular weight distribution of the final product was controlled by the ratio of ethylene oxide to the initiator.
Quantitative Data: Physical Properties of Oligoethylene Glycols
The physical properties of oligoethylene glycols are highly dependent on their molecular weight. The following tables summarize key physical data for various PEG molecular weights.
Table 1: Physical Properties of Low Molecular Weight Oligoethylene Glycols
| Molecular Weight ( g/mol ) | n (number of ethylene oxide units) | Appearance at 25°C | Boiling Point (°C) | Density at 20°C (g/cm³) |
| 106.12 | 2 | Colorless liquid | 245 | 1.118 |
| 150.17 | 3 | Colorless liquid | 280 (decomposes) | 1.125 |
| 194.23 | 4 | Colorless liquid | >250 | 1.125 |
| 200 (average) | ~4 | Colorless, viscous liquid | >250 | 1.13 |
| 300 (average) | ~6 | Colorless, viscous liquid | >250 | 1.13 |
| 400 (average) | ~9 | Colorless, viscous liquid | >250 | 1.13 |
| 600 (average) | ~13 | Pasty solid | >250 | 1.13 |
Data compiled from various sources. Boiling points for higher oligomers are often not reported due to decomposition at atmospheric pressure.
Table 2: Melting/Softening Points of Polyethylene Glycols
| Average Molecular Weight ( g/mol ) | Softening/Melting Point (°C) |
| 200 | -65 to -50 |
| 300 | -15 to -10 |
| 400 | -6 to 8 |
| 600 | 17 to 22 |
| 1000 | 37 to 40 |
| 1500 | 44 to 48 |
| 4000 | 54 to 58 |
| 6000 | 56 to 63 |
Source:
Evolution of Applications: From Industrial Lubricants to Advanced Drug Delivery
The applications of oligoethylene glycols have expanded dramatically since their initial commercialization. While early uses were primarily in industrial settings as lubricants, solvents, and humectants, the unique properties of these polymers, particularly their biocompatibility and water solubility, have made them invaluable in the pharmaceutical and biomedical fields.
The "PEGylation" Revolution
The covalent attachment of PEG chains to therapeutic proteins and small molecule drugs, a process known as "PEGylation," emerged as a transformative technology in drug delivery. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated drug by:
-
Increasing solubility: Making hydrophobic drugs more water-soluble.
-
Prolonging circulation time: Shielding the drug from enzymatic degradation and renal clearance.
-
Reducing immunogenicity: Masking the drug from the host's immune system.
The concept of PEGylation was first proposed in the late 1960s and has since become a cornerstone of modern drug development.
OEGs as Linkers and Spacers in Drug Conjugates
Short, well-defined oligoethylene glycol chains are widely used as flexible and hydrophilic linkers or spacers in the design of complex drug delivery systems, such as antibody-drug conjugates (ADCs). In this context, OEGs serve to connect the targeting moiety (e.g., an antibody) to the cytotoxic payload, ensuring that each component can function optimally without steric hindrance.
Visualizing the Historical and Conceptual Framework
The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and application of oligoethylene glycols.
Caption: A timeline of the key milestones in the discovery and application of oligoethylene glycols.
Caption: The evolution of synthetic methodologies for oligoethylene glycols from the 19th century to the modern era.
Conclusion
The journey of oligoethylene glycols from their discovery in 1859 to their current status as critical components in advanced therapeutics is a testament to the cumulative nature of scientific progress. The foundational work of Wurtz and Lourenço, coupled with the theoretical insights of Staudinger and the industrial innovations of companies like Union Carbide, has paved the way for the sophisticated applications we see today. For researchers in drug development, a thorough understanding of the history and fundamental chemistry of these versatile polymers is essential for their continued innovation and application in creating safer and more effective medicines.
References
Heptaethylene Glycol (HO-PEG7-OH): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of heptaethylene glycol (HO-PEG7-OH), a discrete polyethylene glycol (PEG) derivative widely utilized in biomedical research and drug development. Its precise length and defined chemical properties make it an invaluable building block in the construction of complex bioconjugates and drug delivery systems. This document outlines its nomenclature, physicochemical properties, and a representative experimental protocol for its synthesis, alongside a workflow for its application in nanotechnology-based drug delivery.
Nomenclature and Synonyms
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.
Table 1: Synonyms and Nomenclature for this compound
| Category | Identifier | Reference(s) |
| Common Name | This compound | |
| Abbreviation | HO-PEG7-OH | |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol | ||
| CAS Number | 5617-32-3 | |
| Molecular Formula | C14H30O8 | |
| Other Synonyms | PEG7 | |
| Polyethylene glycol 350 | ||
| heptaMethelene glycol |
Physicochemical Properties
The well-defined molecular weight and distinct physical properties of this compound are crucial for its application in constructing precisely engineered molecules. Table 2 summarizes its key quantitative data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 326.38 g/mol | |
| Appearance | Colorless to light yellow oil/liquid | |
| Boiling Point | 244 °C at 0.6 mmHg | |
| Density | 1.13 g/cm³ | |
| Refractive Index | 1.4653 (at 20°C) | |
| Solubility | Soluble in water and many organic solvents. | |
| Sparingly soluble in Chloroform, Ethyl Acetate. | ||
| pKa | 14.06 ± 0.10 (Predicted) |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a representative method for the synthesis of this compound.
Principle: The Williamson ether synthesis is a common and versatile method for preparing ethers. In this specific application, an alkoxide is formed from a shorter PEG chain, which then acts as a nucleophile to displace a leaving group on another PEG chain, thereby elongating the chain.
Materials:
-
Tetraethylene glycol
-
Triethylene glycol monobenzenesulfonate
-
Sodium metal
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve one molar equivalent of sodium metal in at least five molar equivalents of tetraethylene glycol with stirring. This reaction forms the sodium alkoxide of tetraethylene glycol.
-
To this solution, add one molar equivalent of triethylene glycol monobenzenesulfonate.
-
Heat the reaction mixture to a temperature between 100°C and 150°C.
-
Maintain this temperature with continuous stirring until the reaction is substantially complete, which is indicated by the precipitation of sodium benzenesulfonate.
-
After cooling the reaction mixture to room temperature, remove the precipitated sodium benzenesulfonate salt by filtration.
-
The crude this compound in the filtrate is then purified by fractional distillation under reduced pressure (in vacuo). This compound will be collected as the higher boiling point fraction.
Purification and Characterization:
-
Purification: Further purification can be achieved by column chromatography on silica gel if necessary. For removal of water, azeotropic distillation with toluene or drying over molecular sieves can be employed.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra can confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to verify the molecular weight.
-
Gas Chromatography (GC): GC can be used to determine the purity of the final product.
-
Application in Drug Delivery: A Workflow for PEGylated Nanoparticles
This compound is a critical component in the "PEGylation" of nanoparticles for drug delivery. PEGylation enhances the biocompatibility, stability, and circulation time of nanoparticles in the body. The following workflow illustrates the key steps in preparing a targeted drug delivery system using HO-PEG7-OH as a linker.
Caption: Workflow for PEGylated Nanoparticle Drug Delivery.
Explanation of the Workflow:
-
Nanoparticle Core Synthesis: The process begins with the synthesis of the core nanoparticle, which can be composed of various materials such as polymers (e.g., PLGA), lipids, or inorganic materials.
-
Surface Functionalization: The surface of the nanoparticle is then functionalized with chemical groups (e.g., amines, carboxyls) that can react with the PEG linker.
-
Activation of HO-PEG7-OH: One of the terminal hydroxyl groups of this compound is chemically activated to facilitate its conjugation to the nanoparticle surface. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
-
Conjugation to Nanoparticle: The activated this compound is then reacted with the functionalized nanoparticle surface, forming a stable covalent bond. This step creates the PEGylated nanoparticle.
-
Drug Encapsulation: The therapeutic drug is loaded into the nanoparticle, either during the synthesis of the core or after PEGylation.
-
Targeting Ligand Conjugation: To direct the nanoparticle to specific cells or tissues (e.g., cancer cells), a targeting ligand such as an antibody or a peptide is conjugated to the other end of the this compound linker.
-
Targeted Drug-Loaded PEGylated Nanoparticle: The final product is a sophisticated drug delivery system that is biocompatible, has a prolonged circulation time, and can specifically target diseased cells, thereby enhancing therapeutic efficacy and reducing side effects.
Signaling Pathways
It is important to note that this compound (HO-PEG7-OH) itself is not known to be a signaling molecule that directly participates in or modulates intracellular signaling pathways. Its primary role in a biological context is that of a biocompatible, hydrophilic, and flexible linker. By conjugating bioactive molecules (e.g., drugs, targeting ligands) to nanoparticles or other carriers, this compound indirectly influences biological outcomes by ensuring these molecules reach their intended targets. The signaling events that follow are initiated by the conjugated bioactive molecule, not the PEG linker itself. Therefore, a diagram depicting a specific signaling pathway for this compound would not be appropriate. The logical workflow presented above more accurately represents its function in complex biological systems.
Methodological & Application
Synthesis of Heptaethylene Glycol for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaethylene glycol (HEG) is a monodisperse oligo(ethylene glycol) (OEG) that serves as a valuable building block in various scientific disciplines, including drug development, nanotechnology, and materials science. Its defined chain length, hydrophilicity, and biocompatibility make it an ideal linker for conjugating molecules, modifying surfaces, and creating self-assembling systems. In pharmaceutical research, HEG is often incorporated into drug delivery systems to improve the solubility and pharmacokinetic profile of therapeutic agents. This document provides detailed protocols for the laboratory-scale synthesis of this compound, enabling researchers to produce this key reagent with high purity.
Synthesis Strategies
The synthesis of monodisperse oligo(ethylene glycol)s like this compound can be approached through several methods. The Williamson ether synthesis is a cornerstone of many of these strategies, involving the reaction of an alkoxide with an alkyl halide or sulfonate. This allows for the stepwise elongation of the ethylene glycol chain. To achieve a monodisperse product, protecting group strategies are often employed to prevent polymerization and ensure a defined chain length.
This document outlines two primary protocols:
-
A Stepwise Approach Using Protecting Groups and Tosylation: This method offers precise control over the final product's structure and purity through a multi-step process involving protection, chain elongation via Williamson ether synthesis, and deprotection. This approach is adapted from established methods for synthesizing monodisperse oligo(ethylene glycol)s.
-
A Direct Condensation Approach: This protocol describes a more direct synthesis by reacting the sodium salt of tetraethylene glycol with a tosylated or benzenesulfonylated triethylene glycol. This method is less complex but may require more rigorous purification to achieve high monodispersity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Source/Comments |
| Molecular Formula | C₁₄H₃₀O₈ | [N/A] |
| Molecular Weight | 326.38 g/mol | [N/A] |
| Typical Yield (Stepwise) | 70-80% (overall) | Estimated based on analogous syntheses |
| Typical Yield (Direct) | 50-60% | Estimated based on analogous syntheses |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.75-3.55 (m, 28H), 2.80 (br s, 2H) | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 72.6, 70.5, 70.3, 61.7 | [1] |
| Appearance | Colorless to pale yellow viscous liquid or solid | [N/A] |
Experimental Protocols
Protocol 1: Stepwise Synthesis via Protecting Groups and Williamson Ether Synthesis
This protocol is a multi-step synthesis adapted from established procedures for creating monodisperse oligo(ethylene glycol)s. It involves the initial monoprotection of tetraethylene glycol, followed by tosylation, coupling with the deprotonated form of triethylene glycol, and final deprotection.
Step 1a: Monoprotection of Tetraethylene Glycol (Trityl Group)
-
Dissolve tetraethylene glycol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trityl chloride (1.05 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield mono-tritylated tetraethylene glycol.
Step 1b: Tosylation of Mono-tritylated Tetraethylene Glycol
-
Dissolve the mono-tritylated tetraethylene glycol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (2.0 eq) and stir until dissolved.
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated product, which can be used in the next step without further purification.
Step 1c: Williamson Ether Synthesis for Chain Elongation
-
Dissolve triethylene glycol (2.0 eq) in anhydrous THF.
-
Carefully add sodium hydride (2.2 eq of a 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add the tosylated mono-tritylated tetraethylene glycol from Step 1b (1.0 eq) dissolved in anhydrous THF.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify by column chromatography to isolate the trityl-protected this compound.
Step 1d: Deprotection of the Trityl Group
-
Dissolve the trityl-protected this compound (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, methanol/dichloromethane gradient) to yield pure this compound.
Protocol 2: Direct Condensation Synthesis
This protocol is a more direct approach to synthesizing this compound.
-
In a round-bottom flask, dissolve tetraethylene glycol (5.0 eq) and add metallic sodium (1.0 eq) in small pieces under an inert atmosphere. The mixture will heat up as the sodium reacts to form the sodium alkoxide.
-
Once all the sodium has reacted, add triethylene glycol monobenzenesulfonate (1.0 eq) to the flask.[2]
-
Heat the reaction mixture to 100-150 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[2]
-
Cool the mixture to room temperature and filter to remove the precipitated sodium benzenesulfonate.[2]
-
The excess tetraethylene glycol can be removed by vacuum distillation.
-
The resulting crude this compound can be purified by fractional distillation under high vacuum or by column chromatography to yield the final product.
Visualizations
Caption: Workflow for the stepwise synthesis of this compound.
Caption: Workflow for the direct condensation synthesis of this compound.
References
Application Notes and Protocols for Heptaethylene Glycol as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[5] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the ternary complex but also the molecule's overall physicochemical properties, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.
Heptaethylene Glycol: A Versatile Linker for PROTAC Synthesis
This compound (HO-(CH₂)₂-O)₇-H), a PEG-based linker with seven ethylene glycol units, offers a balance of flexibility and length that can be advantageous in the rational design of potent PROTACs. The hydrophilic nature of the this compound chain can enhance the aqueous solubility of the PROTAC, a common challenge in the development of these large molecules. Furthermore, the defined length of the this compound linker allows for precise control over the distance between the target protein and the E3 ligase, which is crucial for optimal ternary complex formation and subsequent protein degradation.
The use of a this compound linker can be particularly beneficial when a certain degree of flexibility is required to allow the warhead and the E3 ligase ligand to adopt an optimal orientation for productive ubiquitination.
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following table summarizes representative data from comparative studies on PROTACs with varying PEG linker lengths, illustrating the impact of linker length on degradation efficiency. While specific data for a this compound (PEG7) linker is not always available, the presented data for linkers of similar lengths provides a strong indication of its potential performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | PEG | 12 (PEG3) | >1000 | <20 | |
| BRD4 | VHL | PEG | 15 (PEG4) | 150 | 85 | |
| BRD4 | VHL | PEG | 18 (PEG5) | 25 | >95 | **** |
| BRD4 | VHL | PEG | 21 (PEG6) | 50 | 90 | |
| ERα | VHL | PEG | 12 | Effective Degradation | - | |
| ERα | VHL | PEG | 16 | More Potent Degradation | - | |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
Heptaethylene Glycol in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaethylene glycol (PEG7) is a discrete, monodisperse polyethylene glycol (PEG) linker that has emerged as a valuable tool in the field of bioconjugation. Its defined chain length and hydrophilic nature offer significant advantages in the design and synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated small molecules. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the benefits of this compound in their work.
The use of monodisperse PEG linkers like this compound helps to overcome the challenges associated with traditional polydisperse PEG polymers, which can lead to heterogeneous mixtures that are difficult to characterize and may have variable biological activity.[1][2] By incorporating a this compound linker, researchers can achieve more homogeneous conjugates with improved solubility, stability, and pharmacokinetic profiles.[1][2]
Key Applications of this compound in Bioconjugation
This compound and its derivatives are utilized in a variety of bioconjugation applications, primarily to:
-
Enhance Solubility: The hydrophilic nature of the this compound chain can significantly increase the aqueous solubility of hydrophobic drugs and biomolecules.[]
-
Improve Pharmacokinetics: PEGylation with short linkers like this compound can extend the in vivo circulation half-life of small molecules and biologics by increasing their hydrodynamic radius and reducing renal clearance.
-
Provide a Flexible Spacer: The ethylene glycol repeats offer a flexible spacer arm to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug), which can be crucial for optimal binding and activity.
-
Enable Advanced Drug Delivery Systems: this compound is a key component in the linkers of sophisticated drug delivery systems like ADCs and PROTACs, facilitating targeted delivery and controlled release of therapeutic agents.
Data Presentation: Impact of PEG Linkers on Bioconjugate Properties
The following tables summarize quantitative data on how PEG linkers, including short-chain PEGs like this compound, can influence the properties of bioconjugates.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| Linker | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/kg/day) | Half-life (t½) in Serum (days) | Reference |
| No PEG | 8 | ~8.5 | Not Reported | |
| PEG4 | 8 | ~5.0 | Not Reported | |
| PEG8 | 8 | ~2.0 | ~7 | |
| PEG12 | 8 | ~2.0 | Not Reported | |
| PEG24 | 8 | ~2.0 | Not Reported |
Note: While specific data for PEG7 is not available in this direct comparison, the trend observed for PEG4 and PEG8 suggests that a PEG7 linker would significantly reduce clearance and increase half-life compared to a non-PEGylated ADC.
Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | 12 | >1000 | <20 | |
| ERα | 16 | ~100 | ~80 | |
| TBK1 | <12 | No Activity | <10 | |
| TBK1 | 21 | 3 | 96 | |
| TBK1 | 29 | 292 | 76 | |
| BTK | 2 PEG units | >1000 | <20 | |
| BTK | 4 PEG units | ~100 | >80 |
Note: The optimal linker length for PROTACs is highly dependent on the specific target protein and E3 ligase pair. The data illustrates the critical importance of linker length optimization.
Table 3: Solubility Enhancement of Paclitaxel with PEG Conjugation
| Compound | Aqueous Solubility | Fold Increase | Reference |
| Paclitaxel | 0.35 µM | 1 | |
| Paclitaxel-COL-CPP Conjugate | 140 µM | ~400 | |
| PEG-Paclitaxel Conjugate | > 20 mg/mL | > 50,000 |
Note: While a specific value for this compound is not provided, the data demonstrates the significant potential of PEGylation to enhance the solubility of hydrophobic drugs like paclitaxel.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound derivatives in bioconjugation.
Protocol 1: Synthesis of Azido-Heptaethylene Glycol Monomethyl Ether
This protocol describes the synthesis of an azide-functionalized this compound derivative, which is a versatile precursor for "click" chemistry reactions. The procedure is adapted from established methods for PEG azide synthesis.
Materials:
-
This compound monomethyl ether (m-PEG7-OH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Mesylation of m-PEG7-OH:
-
Dissolve this compound monomethyl ether (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate (m-PEG7-OMs).
-
-
Azidation of m-PEG7-OMs:
-
Dissolve the m-PEG7-OMs (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield azido-heptaethylene glycol monomethyl ether (N₃-PEG7-OCH₃).
-
Protocol 2: Synthesis of m-PEG7-NHS Ester from m-PEG7-Carboxylic Acid
This protocol details the activation of a this compound derivative with a terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines. This procedure is based on standard EDC/NHS chemistry.
Materials:
-
m-PEG7-Carboxylic Acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Reaction vessel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve m-PEG7-Carboxylic Acid (1 equivalent) in anhydrous DCM or DMF in a reaction vessel under an inert atmosphere.
-
Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The resulting m-PEG7-NHS ester solution can be used directly in the subsequent conjugation step or purified by column chromatography if necessary.
Protocol 3: Amine-Reactive Labeling of a Protein with m-PEG7-NHS Ester
This protocol describes the conjugation of an NHS ester-activated this compound linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
m-PEG7-NHS ester
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the m-PEG7-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the m-PEG7-NHS ester stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.
-
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" chemistry reaction between an azide-functionalized this compound linker and an alkyne-containing biomolecule.
Materials:
-
Azide-functionalized this compound derivative (e.g., N₃-PEG7-payload)
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).
-
Dissolve the azide- and alkyne-containing molecules in the reaction buffer.
-
-
CuAAC Reaction:
-
In a reaction tube, combine the alkyne-modified biomolecule and a molar excess (e.g., 3-5 equivalents) of the azide-functionalized this compound derivative.
-
In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:2 to 1:5 molar ratio is common) and let stand for a few minutes.
-
Add the copper/ligand complex to the biomolecule/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the final conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.
-
Mandatory Visualizations
Case Studies
Case Study 1: Movantik® (naloxegol) - A PEGylated Small Molecule
Movantik® (naloxegol) is an FDA-approved peripherally acting mu-opioid receptor antagonist for the treatment of opioid-induced constipation. It is a PEGylated derivative of naloxone, where a this compound monomethyl ether (m-PEG7) chain is attached to the naloxone molecule.
The inclusion of the m-PEG7 linker serves two primary purposes:
-
Increased Hydrophilicity and Reduced Permeability: The PEG chain increases the hydrophilicity of the molecule, which, in combination with its recognition by the P-glycoprotein (P-gp) efflux transporter, significantly reduces its ability to cross the blood-brain barrier. This peripheral restriction is crucial for its mechanism of action, as it allows naloxegol to block opioid receptors in the gastrointestinal tract without interfering with the central analgesic effects of opioids.
-
Improved Pharmacokinetic Profile: Compared to naloxone, which has a short half-life, naloxegol exhibits a longer plasma half-life of 6-11 hours, allowing for once-daily dosing.
This case study exemplifies the successful application of a short, discrete PEG linker to modulate the pharmacokinetic and pharmacodynamic properties of a small molecule drug, leading to a clinically effective therapeutic with an improved safety profile.
Case Study 2: Sacituzumab Govitecan - An ADC with a PEG-Containing Linker
Sacituzumab govitecan (Trodelvy®) is an antibody-drug conjugate approved for the treatment of certain types of breast and urothelial cancers. It consists of an anti-Trop-2 antibody conjugated to the cytotoxic payload SN-38 via a hydrolyzable linker (CL2A). This linker incorporates a short polyethylene glycol moiety to enhance the water solubility of the linker-payload complex.
The inclusion of the PEG component in the linker of sacituzumab govitecan contributes to:
-
Facilitating a High Drug-to-Antibody Ratio (DAR): The increased solubility of the linker-payload allows for the conjugation of a relatively high number of drug molecules per antibody (an average DAR of 7.6) without causing significant aggregation of the ADC.
-
Enabling a "Bystander Effect": The moderately stable, hydrolyzable linker allows for the release of the membrane-permeable SN-38 payload in the tumor microenvironment, which can then kill neighboring cancer cells that may not express the Trop-2 antigen.
-
Favorable In Vivo Performance: Preclinical and clinical studies have demonstrated the potent anti-tumor efficacy of sacituzumab govitecan, which is attributed to its high DAR and efficient drug release at the tumor site.
This case study highlights the importance of linker design, including the incorporation of hydrophilic spacers like PEG, in achieving a high drug load and effective payload delivery in antibody-drug conjugates.
Conclusion
This compound is a powerful and versatile tool in modern bioconjugation. Its monodisperse nature and favorable physicochemical properties enable the creation of more homogeneous and effective bioconjugates, from PEGylated small molecules to complex antibody-drug conjugates and PROTACs. The protocols and data presented in this document provide a foundation for researchers to explore the full potential of this compound in their drug discovery and development efforts. By carefully considering the design of the linker and the conjugation strategy, scientists can fine-tune the properties of their biomolecules to achieve optimal therapeutic outcomes.
References
Application Notes and Protocols: Heptaethylene Glycol in the Formation of Self-Assembling Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of heptaethylene glycol (HEG) and other oligo(ethylene glycol) (OEG) derivatives in the formation of self-assembling monolayers (SAMs). The unique properties of HEG-based SAMs, particularly their resistance to non-specific protein adsorption, make them invaluable in a range of applications, including biosensor development, targeted drug delivery, and the creation of biocompatible surfaces for medical implants.[1][2][3] This document outlines the key applications, experimental protocols for SAM formation and characterization, and quantitative data derived from experimental observations.
Introduction to this compound SAMs
Self-assembled monolayers are highly organized single layers of molecules that spontaneously form on a substrate.[2] When alkanethiols with terminal oligo(ethylene glycol) chains, such as this compound, are exposed to a gold surface, the sulfur atoms of the thiol group form a strong, covalent-like bond with the gold, leading to a densely packed, ordered monolayer.
The key feature of OEG-based SAMs is their exceptional ability to resist protein adsorption, a phenomenon often referred to as "anti-fouling."[4] This property is attributed to the formation of a tightly bound hydration layer around the OEG chains, which acts as a physical and energetic barrier to prevent the non-specific binding of proteins and other biomolecules. This "stealth" property is critical for the performance and reliability of biomedical devices and sensors that operate in complex biological environments.
Key Applications
The anti-fouling nature of HEG and other OEG-based SAMs makes them suitable for a variety of high-tech applications:
-
Biosensors: In biosensing, SAMs are used to immobilize specific recognition elements like antibodies or enzymes onto a sensor surface. The OEG layer prevents non-specific binding of other proteins from the sample, reducing background noise and significantly improving the sensor's sensitivity and specificity.
-
Drug Delivery: SAMs can be used to create nanoscale carriers for targeted drug delivery. By functionalizing the terminal end of the OEG chain with a targeting ligand, drug-loaded nanoparticles can be directed to specific cells or tissues. The OEG layer helps to prolong circulation time in the body by preventing clearance by the immune system. Functional SAMs on stainless steel implants, for instance, can be used as tethers for drug attachment, enabling localized drug delivery from devices like coronary stents.
-
Biocompatible Coatings: Medical implants and devices coated with OEG-based SAMs exhibit enhanced biocompatibility. The resistance to protein fouling minimizes the foreign body response and reduces the risk of implant rejection.
-
Wettability Control: The hydrophilic nature of OEG SAMs allows for precise control over the surface wettability, which is a crucial parameter in the design of microfluidic devices and other surface-sensitive technologies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on OEG-based SAMs, providing a comparative look at their physical and anti-fouling properties.
Table 1: Ellipsometric Thickness of Various SAMs and Adsorbed Protein Layers
| SAM Type | Initial SAM Thickness (Å) | Thickness after Protamine Exposure (Å) | Thickness after Lysozyme Exposure (Å) | Thickness after BSA Exposure (Å) | Thickness after Fibrinogen Exposure (Å) |
| EG3C7SH | 18 ± 1 | 19 ± 1 | 18 ± 1 | 19 ± 1 | 20 ± 1 |
| EG3C7-C7 | 21 ± 1 | 25 ± 1 | 23 ± 1 | 24 ± 1 | 28 ± 1 |
| EG3C7-C18 | 28 ± 1 | 33 ± 1 | 31 ± 1 | 32 ± 1 | 36 ± 1 |
| C18SH | 24 ± 1 | 35 ± 1 | 32 ± 1 | 31 ± 1 | 37 ± 1 |
Data represent the average of multiple measurements and highlight the significantly lower protein adsorption on the pure OEG-terminated SAM (EG3C7SH) compared to mixed or purely hydrocarbon SAMs.
Experimental Protocols
This section provides detailed protocols for the formation of HEG-based SAMs on gold substrates and their subsequent characterization.
Protocol for SAM Formation on Gold Substrates
This protocol is adapted from established methods for preparing high-quality OEG-terminated SAMs.
Materials and Equipment:
-
Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers with a titanium or chromium adhesion layer)
-
This compound-terminated alkanethiol (or other desired OEG-thiol)
-
200-proof ethanol
-
Dry nitrogen gas
-
Sonicator
-
Clean glass containers with caps
-
Tweezers
-
Petri dishes for storage
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with ethanol.
-
Place the substrate in a clean glass container with fresh ethanol and sonicate for 1-3 minutes to remove organic contaminants.
-
Remove the substrate with tweezers, rinse again with a steady stream of ethanol for 10-15 seconds, and dry with a stream of dry nitrogen gas. It is critical to minimize the time the clean gold surface is exposed to the atmosphere to prevent the adsorption of airborne organic molecules.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the HEG-thiol in 200-proof ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrate into the thiol solution. Handle the substrate only with tweezers to avoid contamination.
-
Backfill the container with dry nitrogen gas, seal the cap tightly, and wrap with Parafilm® to prevent solvent evaporation and oxidation.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered and densely packed monolayers.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution and rinse it thoroughly with copious amounts of fresh ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-coated substrate with a gentle stream of dry nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, such as a Petri dish or desiccator, backfilled with nitrogen. For long-term storage, place the Petri dishes in a sealed container also backfilled with nitrogen. To ensure the best performance, plan experiments to use the SAMs shortly after preparation, as they can slowly oxidize over time.
-
Protocol for Characterization by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive technique for measuring the real-time binding of molecules to a surface. It is widely used to quantify the anti-fouling properties of SAMs by monitoring protein adsorption.
Experimental Workflow:
-
System Preparation:
-
Equilibrate the SPR instrument with a running buffer (e.g., Phosphate Buffered Saline - PBS) until a stable baseline is achieved.
-
-
SAM Functionalization (if applicable):
-
For biosensor applications, the terminal end of the HEG chain may be functionalized with a ligand (e.g., biotin) to capture a specific analyte (e.g., streptavidin). This is typically done in the SPR instrument by flowing the functionalization agent over the SAM surface.
-
-
Protein Adsorption Measurement:
-
Inject a solution of the protein of interest (e.g., 1 mg/mL in PBS) over the SAM surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time. An increase in RU indicates mass accumulating on the surface due to protein binding.
-
After the protein injection, switch back to the running buffer and monitor the dissociation of any non-specifically bound protein.
-
-
Data Analysis:
-
The magnitude of the change in the SPR signal is directly proportional to the amount of protein adsorbed on the surface. By comparing the signal from the HEG-SAM to a control surface, the anti-fouling efficiency can be quantified.
-
Visualizations
The following diagrams illustrate the key processes and concepts described in these application notes.
Caption: Workflow for the formation of a this compound self-assembling monolayer on a gold substrate.
Caption: Mechanism of protein repulsion by a hydrated oligo(ethylene glycol) SAM.
Caption: Experimental workflow for assessing protein adsorption on a SAM using Surface Plasmon Resonance (SPR).
References
Application of Heptaethylene Glycol in Hydrogel Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaethylene glycol, a member of the oligo(ethylene glycol) family, offers a unique building block for the synthesis of advanced hydrogel systems. Its distinct chain length provides a balance of hydrophilicity and biocompatibility, making it an attractive component for developing materials for a range of biomedical applications, including drug delivery and tissue engineering. Hydrogels derived from this compound and its functionalized derivatives, such as this compound dimethacrylate, can be engineered to exhibit tunable physical properties, including swelling behavior, mechanical strength, and degradation kinetics.
These application notes provide an overview of the use of this compound in creating biocompatible hydrogels, with a focus on their synthesis, characterization, and potential applications. Detailed protocols for key experimental procedures are included to guide researchers in the development and evaluation of these promising biomaterials.
Key Applications
This compound-based hydrogels are versatile platforms with significant potential in several areas of biomedical research and drug development:
-
Controlled Drug Delivery: The crosslinked network of these hydrogels can encapsulate therapeutic agents, allowing for their sustained and localized release. The release kinetics can be modulated by altering the hydrogel's crosslinking density and composition.[1][2]
-
Tissue Engineering: The biocompatible and tunable nature of these hydrogels makes them suitable as scaffolds that mimic the native extracellular matrix, supporting cell adhesion, proliferation, and tissue regeneration.[3][4]
-
Thermoresponsive Systems: By incorporating this compound monomethyl ether methacrylate, which exhibits a lower critical solution temperature (LCST), it is possible to create "smart" hydrogels that undergo a phase transition in response to temperature changes. This property is particularly useful for injectable drug delivery systems that form a gel in situ at physiological temperatures.[5]
Data Summary
The following tables summarize representative quantitative data for hydrogels based on oligo(ethylene glycol) derivatives, which can be considered indicative of the properties achievable with this compound-based hydrogels. Specific values will vary depending on the exact monomer, crosslinker, and polymerization conditions used.
Table 1: Representative Mechanical Properties of PEG-Based Hydrogels
| Precursor | Concentration (w/w %) | Compressive Modulus (MPa) | Tensile Modulus (MPa) |
| PEGDA (low MW) | 10 | 0.01 - 0.1 | 0.02 - 0.5 |
| PEGDA (low MW) | 20 | 0.1 - 1.0 | 0.5 - 2.0 |
| PEGDA (low MW) | 30 | 1.0 - 2.5 | 2.0 - 3.5 |
| PEGDA (high MW) | 10 | < 0.01 | < 0.05 |
| PEGDA (high MW) | 20 | 0.01 - 0.05 | 0.05 - 0.2 |
| PEGDA (high MW) | 30 | 0.05 - 0.1 | 0.2 - 0.5 |
Note: "low MW" and "high MW" refer to the molecular weight of the PEG-diacrylate precursor. Lower molecular weight precursors generally result in more tightly crosslinked and stiffer hydrogels.
Table 2: Representative Swelling Properties of PEG-Based Hydrogels
| Precursor | Concentration (w/w %) | Swelling Ratio (q) |
| PEGDA (6 kDa) | 5 | ~40 |
| PEGDA (6 kDa) | 10 | ~25 |
| PEGDA (6 kDa) | 20 | ~15 |
| PEGDA-co-PEGMA (5 kDa) | 10% PEGDA + 5% PEGMA | ~20 |
| PEGDA-co-PEGMA (5 kDa) | 10% PEGDA + 10% PEGMA | ~18 |
Note: Swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.
Table 3: Drug Release Kinetics from PEG-Based Hydrogels
| Drug | Hydrogel System | Release Mechanism | Key Findings |
| Estradiol (hydrophobic) | PEGMA/PEG-DMA | Non-Fickian diffusion | Release is influenced by media penetration rate. |
| Metformin HCl (hydrophilic) | Acrylic acid-PVA with EGDMA | Non-Fickian diffusion | Drug release increases with increasing pH. |
Experimental Protocols
Protocol 1: Synthesis of this compound Dimethacrylate (HEG-DMA) Hydrogel via Photopolymerization
This protocol describes the synthesis of a hydrogel using this compound dimethacrylate as the crosslinker via UV-initiated free radical polymerization.
Materials:
-
This compound dimethacrylate (HEG-DMA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
-
Silicone molds
Procedure:
-
Prepare Pre-polymer Solution:
-
Dissolve the desired concentration of HEG-DMA (e.g., 10-30% w/v) in PBS.
-
Add the photoinitiator at a concentration of 0.05-0.5% (w/v) to the HEG-DMA solution.
-
Vortex or stir the solution until the photoinitiator is completely dissolved. Protect the solution from light.
-
-
Photopolymerization:
-
Pipette the pre-polymer solution into silicone molds of the desired shape and thickness.
-
Expose the molds to UV light (365 nm) for a sufficient time to ensure complete crosslinking (e.g., 5-15 minutes). The exact time will depend on the UV intensity and the concentration of the photoinitiator.
-
-
Hydrogel Purification:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Immerse the hydrogels in a large volume of deionized water or PBS to wash away any unreacted monomers and photoinitiator.
-
Replace the washing solution several times over a period of 24-48 hours to ensure complete purification.
-
-
Storage:
-
Store the purified hydrogels in PBS at 4°C until further use.
-
Protocol 2: Characterization of Hydrogel Swelling Behavior
This protocol outlines the procedure for determining the swelling ratio of the synthesized hydrogels.
Materials:
-
Synthesized hydrogel samples
-
Deionized water or PBS
-
Analytical balance
-
Kimwipes or filter paper
Procedure:
-
Equilibrium Swelling:
-
Immerse pre-weighed, lyophilized (dry) hydrogel samples in a large volume of deionized water or PBS at a constant temperature (e.g., 37°C).
-
Allow the hydrogels to swell until they reach equilibrium, which may take several hours to days. Periodically remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and weigh them. Equilibrium is reached when there is no significant change in weight between measurements.
-
-
Swelling Ratio Calculation:
-
Record the final swollen weight (Ws) and the initial dry weight (Wd) of each hydrogel sample.
-
Calculate the swelling ratio (q) using the following equation: q = Ws / Wd
-
Protocol 3: Characterization of Hydrogel Mechanical Properties
This protocol describes the measurement of the compressive modulus of the hydrogels using a mechanical tester.
Materials:
-
Synthesized hydrogel samples (cylindrical or disc-shaped)
-
Mechanical testing system with a compression platen
-
Calipers
Procedure:
-
Sample Preparation:
-
Prepare hydrogel samples with a uniform, defined geometry (e.g., cylinders with a known diameter and height).
-
Ensure the samples are fully equilibrated in PBS before testing.
-
-
Compression Testing:
-
Measure the dimensions (diameter and height) of the swollen hydrogel sample.
-
Place the sample on the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress and strain data.
-
-
Compressive Modulus Calculation:
-
Plot the stress-strain curve.
-
The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 5-15% strain).
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of HEG-DMA hydrogels.
Caption: Mechanism of diffusion-controlled drug release from a hydrogel matrix.
References
- 1. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene glycol methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs [openscholar.uga.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. The effects of monoacrylated poly(ethylene glycol) on the properties of poly(ethylene glycol) diacrylate hydrogels used for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A facile method to fabricate thermo- and pH-sensitive hydrogels with good mechanical performance based on poly(ethylene glycol) methyl ether methacrylate and acrylic acid as a potential drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heptaethylene Glycol as a Solubilizing Agent for Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaethylene glycol (HEG), a member of the polyethylene glycol (PEG) family, is a versatile and effective solubilizing agent for a wide range of hydrophobic active pharmaceutical ingredients (APIs).[1][2][3] Its amphiphilic nature, arising from the repeating hydrophilic ethylene oxide units and terminal hydroxyl groups, allows it to increase the aqueous solubility of poorly soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of hydrophobic drugs. This compound is a colorless to light yellow, clear liquid that is soluble in water and many organic solvents. While generally considered safe for pharmaceutical use, it is crucial to ensure its purity and absence of toxic contaminants like ethylene glycol and diethylene glycol.
Data Presentation: Solubility Enhancement with Polyethylene Glycols
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the solubility enhancement of various hydrophobic drugs using structurally similar polyethylene glycols. This data serves as a strong indicator of the potential solubilizing capacity of this compound.
Table 1: Solubility of Ketoconazole in Polyethylene Glycol (PEG) and Water Mixtures at 298.2 K
| PEG Type | % PEG in Water (w/w) | Mole Fraction Solubility of Ketoconazole |
| PEG 200 | 10 | 0.00018 |
| 50 | 0.0022 | |
| 90 | 0.015 | |
| PEG 400 | 10 | 0.00015 |
| 50 | 0.0035 | |
| 90 | 0.028 | |
| PEG 600 | 10 | 0.00012 |
| 50 | 0.0045 | |
| 90 | 0.035 |
Data adapted from studies on closely related polyethylene glycols.
Table 2: Solubility Enhancement of Curcumin using Polyethylene Glycols
| Formulation | Polymer | Drug:Polymer Ratio | Solubility Enhancement Factor |
| Solid Dispersion | PEG 6000 | 1:8 | ~200-fold |
| Nano-emulsion | PEG 400 | - | Up to 250 mg/mL |
Data adapted from studies on curcumin formulations with other polyethylene glycols.
Table 3: Solubility of Paclitaxel in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Ethanol | ~1.5 |
| PEG 400 | High (exact value varies with formulation) |
Paclitaxel shows high solubility in polyethylene glycols like PEG 400, making HEG a promising solubilizer.
Experimental Protocols
Protocol 1: Phase Solubility Study
This protocol determines the effect of this compound concentration on the solubility of a hydrophobic drug, which is crucial for determining the optimal drug-to-excipient ratio.
Materials:
-
Hydrophobic drug substance
-
This compound (pharmaceutical grade)
-
Distilled or deionized water
-
Phosphate buffer (pH 7.4)
-
Scintillation vials or sealed glass containers
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% w/v) in phosphate buffer (pH 7.4).
-
Add an excess amount of the hydrophobic drug to each vial containing the different this compound solutions.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE).
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantify the concentration of the dissolved drug using a validated UV-Vis spectrophotometric or HPLC method.
-
Plot the solubility of the drug (Y-axis) against the concentration of this compound (X-axis) to generate a phase solubility diagram.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and this compound in a common solvent, followed by the removal of the solvent to form a solid dispersion where the drug is molecularly dispersed within the carrier.
Materials:
-
Hydrophobic drug substance
-
This compound
-
Volatile organic solvent (e.g., ethanol, methanol, acetone - select a solvent that dissolves both the drug and HEG)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the desired drug-to-heptaethylene glycol ratio (e.g., 1:1, 1:5, 1:10 w/w) based on the results of the phase solubility study or literature.
-
Accurately weigh the required amounts of the hydrophobic drug and this compound.
-
Dissolve both the drug and this compound in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a suitable temperature (e.g., 40-60°C).
-
Continue the evaporation until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Signaling Pathways of Representative Hydrophobic Drugs
Understanding the mechanism of action of the hydrophobic drug is crucial for overall formulation development. The following diagrams illustrate the signaling pathways of three common hydrophobic drugs that could be formulated with this compound.
Paclitaxel: Microtubule Stabilization
Paclitaxel, an anti-cancer agent, works by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.
Curcumin: Anti-Inflammatory Action via NF-κB Inhibition
Curcumin, a natural polyphenol, exhibits anti-inflammatory properties primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Ketoconazole: Antifungal Mechanism of Action
Ketoconazole is an antifungal agent that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of the cell membrane leads to increased permeability and ultimately, the inhibition of fungal growth.
Safety and Handling
This compound is generally considered to have low toxicity. However, it is essential to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure that the this compound used is of pharmaceutical grade and has been tested for the absence of ethylene glycol and diethylene glycol, which are known to be toxic.
Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should conduct their own investigations and validations to determine the suitability of this compound for their specific applications. All experimental work should be performed in accordance with institutional safety guidelines and regulations.
References
Application Notes and Protocols: The Role of Heptaethylene Glycol in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing heptaethylene glycol (HEG) in the development of targeted drug delivery systems. HEG, a monodisperse oligoethylene glycol, offers significant advantages in enhancing the therapeutic efficacy and safety of various drug formulations, including nanoparticles, liposomes, and antibody-drug conjugates (ADCs). Its defined chain length ensures batch-to-batch consistency, a critical factor in pharmaceutical development.
Introduction to this compound in Drug Delivery
This compound serves as a hydrophilic linker and surface modifier in drug delivery systems. Its primary roles include:
-
Enhanced Solubility and Stability: HEG improves the aqueous solubility of hydrophobic drugs and prevents aggregation of nanoparticles and ADCs.[1][2][3]
-
Prolonged Circulation Half-Life: The hydrophilic nature of HEG forms a hydration layer around the drug carrier, shielding it from opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby extending its circulation time in the bloodstream.[4][5]
-
Reduced Immunogenicity: By masking the surface of drug carriers or conjugated proteins, HEG can reduce their recognition by the immune system.
-
Controlled Drug Release: In stimuli-responsive systems, HEG can be incorporated into hydrogels or other matrices to modulate the release of therapeutic agents.
-
Precise Spacer in Bioconjugation: As a linker in ADCs, the defined length of HEG provides a precise spacer between the antibody and the cytotoxic payload, which can be crucial for optimal antigen binding and drug efficacy.
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems incorporating this compound or similar short-chain PEG linkers. These values are representative and may vary depending on the specific drug, targeting ligand, and formulation parameters.
Table 1: Physicochemical Properties of HEG-Based Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Hydrodynamic Diameter | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Dynamic Light Scattering (DLS) |
| Drug Loading Efficiency | 50 - 90% | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency | > 90% | UV-Vis Spectroscopy, HPLC |
Table 2: In Vitro Drug Release Characteristics
| Time Point | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 h | 5 - 15 | 10 - 25 |
| 6 h | 15 - 30 | 30 - 50 |
| 12 h | 25 - 45 | 50 - 70 |
| 24 h | 40 - 60 | 70 - 90 |
| 48 h | 55 - 75 | > 90 |
Table 3: Pharmacokinetic Parameters of HEG-Conjugated Therapeutics
| Parameter | Unconjugated Drug | HEG-Conjugated Drug |
| Half-life (t½) | 0.5 - 2 h | 10 - 40 h |
| Area Under the Curve (AUC) | Low | High (5-20 fold increase) |
| Clearance (CL) | High | Low |
| Volume of Distribution (Vd) | High | Low |
Experimental Protocols
Synthesis of a Heterobifunctional this compound Linker
This protocol describes the synthesis of an azide-terminated HEG linker with a terminal amine group, suitable for conjugation to both drugs and targeting moieties via orthogonal chemistries.
Materials:
-
This compound
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
4-Nitrophenyl chloroformate
-
Pyridine
-
Acetonitrile
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Boc-anhydride (Boc₂O)
-
Triethylamine (TEA)
Procedure:
-
Monopropargylation of this compound:
-
Dissolve this compound (1 eq) in anhydrous THF.
-
Cool the solution to 0°C and add NaH (1.1 eq) portion-wise.
-
Stir for 30 minutes at 0°C.
-
Add propargyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Activation of the Terminal Hydroxyl Group:
-
Dissolve the monopropargylated HEG (1 eq) in acetonitrile.
-
Add pyridine (1.5 eq) followed by 4-nitrophenyl chloroformate (1.2 eq).
-
Stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and purify the activated linker.
-
-
Azide Functionalization:
-
Dissolve the activated linker (1 eq) in DMF.
-
Add sodium azide (3 eq) and heat the reaction to 65°C for 15 hours.
-
Cool to room temperature, dilute with water, and extract with DCM.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
-
Boc-Protection of an Amino-Functionalized Drug:
-
Dissolve the amine-containing drug (1 eq) in DCM.
-
Add TEA (2 eq) and Boc₂O (1.2 eq).
-
Stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain the Boc-protected drug.
-
-
Conjugation of Boc-Protected Drug to the HEG Linker:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction between the azide-functionalized HEG linker and the alkyne-functionalized Boc-protected drug.
-
-
Deprotection to Yield the Final Linker-Drug Conjugate:
-
Dissolve the Boc-protected conjugate in a mixture of TFA and DCM (1:1).
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the final amine-terminated HEG-drug conjugate.
-
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Heptaethylene Glycol-Functionalized Surface Modifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of heptaethylene glycol (HEG) in creating functionalized surface modifiers. The protocols detailed below are intended to guide researchers in the development of biocompatible and biofunctional surfaces for a variety of applications, including drug delivery, medical device coatings, and advanced bioassays.
Introduction
This compound is a monodisperse oligo(ethylene glycol) that offers significant advantages for surface modification. Its hydrophilic nature and flexible chain structure are highly effective at preventing non-specific protein adsorption and cell adhesion, a phenomenon often referred to as "bio-fouling".[1][2][3] By functionalizing the terminal hydroxyl group of HEG, it is possible to create surfaces that not only resist non-specific interactions but also present specific bioactive ligands to elicit controlled biological responses. This dual functionality makes HEG an invaluable tool in the design of advanced biomaterials and drug delivery systems.[4][5]
Applications
The unique properties of HEG-modified surfaces lend themselves to a wide range of applications in research and drug development:
-
Biocompatible Coatings for Medical Devices: Surfaces modified with HEG exhibit excellent protein and cell resistance, reducing the risk of thrombosis and foreign body response when used on blood-contacting devices and implants.
-
Targeted Drug Delivery: HEG can be used as a flexible spacer to attach targeting ligands (e.g., antibodies, peptides) to nanoparticle surfaces. This "stealth" coating reduces clearance by the immune system and enhances accumulation at the target site.
-
High-Throughput Screening and Bioassays: By creating patterned surfaces of HEG and specific capture molecules, it is possible to develop highly sensitive and specific bioassay platforms with low background noise.
-
Controlled Cell Culture: HEG-modified surfaces can be functionalized with cell adhesion motifs, such as the RGD peptide, to direct cell attachment and growth in a controlled manner. This is particularly useful for tissue engineering and fundamental cell biology research.
-
Antifouling Surfaces: In addition to biomedical applications, HEG coatings can be used to prevent the formation of biofilms on various surfaces in industrial and marine environments.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on ethylene glycol-based surface modifiers. While specific values may vary depending on the substrate, grafting method, and experimental conditions, this data provides a general indication of the performance of such coatings.
| Parameter | Substrate | Surface Modifier | Result | Reference |
| Protein Adsorption Reduction | Glass | Silanated PEG | >95% reduction in fibrinogen adsorption | |
| Stainless Steel | PEI-PEG | Almost 100% reduction in protein binding affinity | ||
| Polyurethane | PEG-NHS, PEG-DISO | Marked reduction in platelet adhesion | ||
| Cell Adhesion Inhibition | Glass, Indium Tin Oxide, Tissue Culture Polystyrene | Cross-linked PEG-based coating | Significant inhibition of fibroblast cell adhesion | |
| Bacterial Adhesion Inhibition | Microfluidic flow cell | Cross-linked PEG-based coating | Inhibition of S. aureus and K. pneumoniae adhesion | |
| Stainless Steel | Phosphate and phosphonate coated surfaces | Strong inhibition of Escherichia coli and Bacillus cereus adhesion | ||
| Functionalization Efficiency | Polyurethane | PEG-NHS | Up to 5 PEG molecules attached per albumin molecule within 1 minute | |
| Intracellular Delivery Efficiency | HeLa and Jurkat cells | Polymer-modified graphene-based nanomaterials | Up to 90% of cells positive for delivered molecule with >80% viability |
Experimental Protocols
Protocol 1: General Workflow for Surface Modification with this compound
This protocol outlines the fundamental steps for modifying a surface with HEG. The specific reagents and conditions will vary depending on the substrate material.
Caption: General workflow for creating and testing HEG-functionalized surfaces.
1. Substrate Cleaning:
-
Objective: To remove organic and inorganic contaminants from the substrate surface.
-
Procedure (for Glass/Silicon):
-
Sonciate the substrate in a solution of detergent (e.g., 2% Alconox) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonciate in isopropanol for 15 minutes, followed by a final rinse with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
2. Surface Activation:
-
Objective: To introduce reactive groups (e.g., hydroxyl groups) on the surface for covalent attachment of HEG.
-
Procedure (for Glass/Silicon using Piranha solution - EXTREME CAUTION):
-
Prepare Piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. The solution is highly exothermic and reactive.
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.
-
Rinse extensively with DI water and dry under nitrogen.
-
3. This compound Grafting (Silanization Method):
-
Objective: To covalently attach a silane-terminated HEG to the activated surface.
-
Procedure:
-
Synthesize or procure a this compound derivative with a terminal silane group (e.g., (3-aminopropyl)triethoxysilane-HEG).
-
Prepare a 1-2% (v/v) solution of the HEG-silane in anhydrous toluene or ethanol.
-
Immerse the activated substrates in the HEG-silane solution for 2-4 hours at room temperature or 60°C.
-
Rinse the substrates with the solvent (toluene or ethanol) to remove unreacted silane.
-
Cure the grafted layer by baking at 110°C for 30-60 minutes.
-
4. Terminal Group Functionalization (Example: RGD Peptide Coupling):
-
Objective: To attach a bioactive molecule to the free terminus of the grafted HEG.
-
Procedure (for NHS-ester chemistry):
-
If the terminal group of the HEG is a carboxylic acid, activate it using N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) to form an NHS ester.
-
Prepare a solution of the RGD peptide in a suitable buffer (e.g., 50 mM sodium borate buffer, pH 7.5).
-
Immerse the HEG-modified substrate with the activated NHS ester in the peptide solution and incubate for 2-24 hours at room temperature.
-
Rinse the surface with buffer to remove unbound peptide.
-
Protocol 2: Surface Modification of Gold using Thiol-Terminated this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of HEG on a gold surface.
Caption: Workflow for creating a HEG self-assembled monolayer on a gold surface.
1. Gold Substrate Preparation:
-
Clean the gold substrate by UV-ozone treatment for 15-20 minutes or by immersion in Piranha solution (use with extreme caution).
-
Rinse thoroughly with DI water and ethanol, then dry with nitrogen.
2. SAM Formation:
-
Prepare a 1 mM solution of thiol-terminated this compound in absolute ethanol.
-
Immerse the clean gold substrate in the thiol solution for 18-24 hours in the dark to allow for the formation of a well-ordered monolayer.
-
The thiol groups will spontaneously chemisorb onto the gold surface.
3. Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.
-
Dry the surface under a stream of nitrogen.
Mechanism of Action: Preventing Bio-Fouling
The primary mechanism by which HEG-modified surfaces resist protein adsorption and cell adhesion is through steric repulsion and the formation of a tightly bound hydration layer.
Caption: Mechanism of bio-fouling resistance by a HEG-modified surface.
The flexible, hydrophilic HEG chains extend into the aqueous environment and are highly mobile. They create a steric barrier that physically prevents proteins and cells from approaching the underlying substrate. Furthermore, the ether oxygens in the HEG backbone form hydrogen bonds with water molecules, creating a tightly bound hydration layer. For a protein or cell to adsorb, it must displace this water layer, which is energetically unfavorable. This combination of steric hindrance and hydration repulsion makes the surface highly resistant to non-specific biological interactions.
References
- 1. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Heptaethylene Glycol as a Spacer Molecule in Immunoassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaethylene glycol (HEG), a monodisperse oligoethylene glycol (OEG), is an effective hydrophilic spacer molecule for use in a variety of immunoassay formats, including ELISA, lateral flow assays (LFAs), and biosensors. The inclusion of an HEG spacer between a solid support and an immobilized biomolecule, or between a biomolecule and a label, offers several key advantages that can significantly enhance assay performance. Its hydrophilic nature helps to create a hydration layer on the assay surface, which is crucial for reducing non-specific binding of proteins and other biomolecules, thereby lowering background noise and improving the signal-to-noise ratio.[1][2][3] The flexibility and length of the HEG chain also serve to mitigate steric hindrance, allowing for optimal orientation and accessibility of antibodies or antigens for their binding partners.[4][5] This leads to improved antigen capture efficiency, particularly for large antigens.
These properties make HEG an invaluable tool for researchers and drug development professionals seeking to develop sensitive, specific, and robust immunoassays. This document provides detailed application notes and protocols for the effective use of this compound as a spacer molecule.
Key Applications and Advantages
The use of this compound as a spacer molecule can be beneficial in a wide range of immunoassay applications:
-
Enzyme-Linked Immunosorbent Assay (ELISA): HEG linkers can be used to immobilize capture antibodies or antigens onto microplate wells. This leads to a reduction in non-specific binding and enhanced antigen capture, resulting in higher sensitivity and a wider dynamic range.
-
Lateral Flow Immunoassays (LFIA): In LFAs, HEG can be used to conjugate antibodies to nanoparticle labels (e.g., gold nanoparticles). This improves the stability and solubility of the conjugates and can enhance the flow characteristics on the nitrocellulose membrane.
-
Biosensors: For surface-based biosensors, such as those employing surface plasmon resonance (SPR) or electrochemical detection, HEG spacers are used to functionalize the sensor surface. This creates a bio-inert layer that minimizes fouling and allows for the stable and oriented immobilization of capture molecules.
-
Antibody-Drug Conjugates (ADCs): While not a classical immunoassay, the principles of bioconjugation are shared. HEG linkers are utilized in ADCs to connect the antibody to the cytotoxic drug. The hydrophilic nature of the HEG spacer can improve the solubility and pharmacokinetic properties of the ADC.
Advantages of Using this compound Spacers:
-
Reduced Non-Specific Binding: The hydrophilic nature of HEG creates a hydration layer that repels non-specific protein adsorption.
-
Decreased Steric Hindrance: The flexible chain allows for greater mobility and optimal orientation of immobilized biomolecules, improving their binding activity.
-
Enhanced Sensitivity: By reducing background and improving specific binding, HEG spacers contribute to lower limits of detection.
-
Improved Solubility and Stability: When used to conjugate labels or drugs, HEG can enhance the solubility and stability of the resulting molecule.
-
Defined Length: As a monodisperse compound, HEG provides a precise spacer length, allowing for fine-tuning of assay performance.
Quantitative Data on Spacer Performance
The selection of a spacer molecule can have a significant impact on the analytical performance of an immunoassay. The following table summarizes representative data on how the choice of a hydrophilic spacer like HEG can influence key assay parameters.
| Parameter | No Spacer | Hydrophobic Spacer (e.g., Alkyl Chain) | Hydrophilic Spacer (e.g., this compound) | Reference |
| Limit of Detection (LOD) | Higher | Variable, often higher | Lower | |
| Signal-to-Noise Ratio (SNR) | Lower | Lower | Higher | |
| Antigen Capture Efficiency | Lower | Lower | Higher | |
| Non-Specific Binding | Higher | Higher | Lower | |
| Assay Sensitivity | Lower | Lower | Higher |
Experimental Protocols
Protocol for Antibody Conjugation to a this compound Linker
This protocol describes the conjugation of an antibody to a heterobifunctional HEG linker containing an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody and a terminal alkyne or azide for subsequent "click" chemistry reactions if desired.
Materials:
-
Antibody solution (1-5 mg/mL in phosphate-buffered saline (PBS), pH 7.4)
-
Heterobifunctional this compound Linker (e.g., NHS-HEG-Azide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: If necessary, buffer exchange the antibody into the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2 mg/mL.
-
Linker Preparation: Dissolve the NHS-HEG-linker in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved HEG linker to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted HEG linker and byproducts by SEC or dialysis against PBS, pH 7.4.
-
Characterization:
-
Measure the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry if the linker contains a suitable tag.
-
Protocol for Surface Functionalization of a Microplate with HEG for Immunoassays
This protocol outlines the covalent immobilization of a capture antibody to a microplate surface using a homobifunctional HEG linker with NHS ester groups at both ends.
Materials:
-
Amine-functionalized microplate
-
Homobifunctional HEG Linker (e.g., NHS-HEG-NHS)
-
Capture antibody (0.1-1 mg/mL in PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Blocking Buffer: PBS with 1% BSA and 0.05% Tween-20
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Microplate Activation:
-
Prepare a solution of 5 mg/mL EDC and 10 mg/mL Sulfo-NHS in Activation Buffer.
-
Add 100 µL of the activation solution to each well of the amine-functionalized microplate.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the wells three times with PBST.
-
-
HEG Spacer Attachment:
-
Dissolve the NHS-HEG-NHS linker in PBS, pH 7.4, to a concentration of 1-5 mg/mL.
-
Add 100 µL of the linker solution to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBST.
-
-
Antibody Immobilization:
-
Dilute the capture antibody to 10 µg/mL in PBS, pH 7.4.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with PBST.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBST. The plate is now ready for the immunoassay.
-
Visualizations
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligo Spacers: Your Flexible Friends | LGC, Biosearch Technologies [biosearchtech.com]
Application Note: Characterization of Heptaethylene Glycol Derivatives by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the characterization and quantification of heptaethylene glycol (HEG) and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound and its derivatives are oligoethylene glycols utilized in various applications, including as linkers in bioconjugation, components of drug delivery systems, and as non-ionic surfactants.[1] Accurate characterization and quantification are crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of products containing these compounds.[1] This document provides detailed experimental protocols for sample preparation, LC separation, and MS detection, along with data presentation guidelines for clear and comparative analysis.
Introduction
Polyethylene glycols (PEGs) and their derivatives are widely used in the pharmaceutical and biotechnology industries to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[2] Shorter PEG chains, such as this compound (n=7), offer precise linker lengths for bioconjugation and are key components in the synthesis of more complex molecules. LC-MS has emerged as a powerful analytical technique for the characterization of PEGs due to its high sensitivity and selectivity, allowing for the separation and identification of individual oligomers and their derivatives.[3][4]
This application note focuses on the LC-MS analysis of this compound derivatives, providing a generalized yet detailed protocol that can be adapted for various specific applications, including the analysis of process impurities like this compound monomethyl ether in pharmaceutical ingredients.
Experimental Workflow
The overall experimental workflow for the LC-MS characterization of this compound derivatives is outlined below.
Caption: Experimental workflow for LC-MS analysis of this compound derivatives.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.
-
For Bulk Drug Substances (e.g., Benzonatate):
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the assay.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
For Biological Matrices (e.g., Plasma, Urine):
-
Thaw samples to room temperature.
-
For protein precipitation, add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant for analysis.
-
For complex matrices, Solid Phase Extraction (SPE) may be necessary. A C18 SPE cartridge can be used to purify the sample.
-
Condition the cartridge with methanol followed by water.
-
Load the sample.
-
Wash with a low percentage of organic solvent to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
-
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Optional Derivatization for Improved Sensitivity: For glycols lacking a strong chromophore or ionizable group, derivatization can enhance detection. A common method is benzoylation using benzoyl chloride.
Liquid Chromatography (LC) Conditions
A reversed-phase HPLC or UHPLC system is typically used for the separation of this compound derivatives.
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or 2 mM Ammonium Acetate in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of polyethylene glycols.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) for targeted quantification or Quadrupole Time-of-Flight (Q-TOF) for high-resolution analysis. |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for qualitative analysis. |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument dependent |
| Drying Gas Flow | Instrument dependent |
MRM Transitions for Quantification: For targeted quantification, specific precursor-to-product ion transitions should be optimized. For this compound and its derivatives, common adducts are [M+Na]⁺ and [M+NH₄]⁺. Fragmentation often occurs through the cleavage of the ether linkages.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method for a this compound Derivative
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound Monomethyl Ether | 2 - 2000 | > 0.995 | 2 | 0.5 |
| Example Analyte 2 | 5 - 5000 | > 0.99 | 5 | 1 |
Table 2: Precision and Accuracy of the LC-MS/MS Method
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD) | Accuracy (%) | Precision (%RSD) |
| This compound Monomethyl Ether | 10 | 9.8 ± 0.4 | 98.0 | 4.1 |
| 100 | 102.1 ± 3.5 | 102.1 | 3.4 | |
| 1000 | 995.4 ± 29.8 | 99.5 | 3.0 |
Logical Relationships in MS Analysis
The process of identifying and quantifying an analyte using tandem mass spectrometry involves a logical sequence of ion selection and fragmentation.
Caption: Logical flow of tandem mass spectrometry analysis.
Conclusion
The LC-MS method described in this application note provides a sensitive, selective, and reliable approach for the characterization and quantification of this compound derivatives. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry can be readily adapted to various research, development, and quality control applications. The structured presentation of data and clear visualization of workflows will aid researchers in implementing and interpreting their results effectively.
References
- 1. This compound Monomethyl Ether CAS#: 4437-01-8 [m.chemicalbook.com]
- 2. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 4. Improved Quantitation of Poly(Ethylene Glycol) in Various Matrices Using LC-MS - www.impactanalytical.com [impactanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Post-Synthesis Purification of Heptaethylene glycol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Heptaethylene glycol (HEG) derivatives after synthesis. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during purification.
Troubleshooting Guides & FAQs
This section is designed to help you overcome common issues during the purification of your HEG derivatives.
Liquid-Liquid Extraction
Q1: I'm observing a stable emulsion between the aqueous and organic layers during extraction. How can I break it?
A1: Emulsion formation is a common issue when working with amphiphilic molecules like HEG derivatives. Here are several strategies to resolve it:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the formation of fine droplets that lead to stable emulsions.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often effectively separate the layers.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
Q2: My HEG derivative seems to have high solubility in both the aqueous and organic phases, leading to poor extraction efficiency. What can I do?
A2: This is a common challenge due to the hydrophilic nature of the ethylene glycol chain and the potentially hydrophobic nature of the derivative group.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at extracting the desired compound.
-
pH Adjustment: If your derivative has acidic or basic functionalities, adjusting the pH of the aqueous layer can significantly impact its partitioning. For example, acidic derivatives will be more soluble in a basic aqueous solution, while basic derivatives will be more soluble in an acidic aqueous solution. This can be used to selectively move your compound or impurities between phases.
-
Solvent Selection: Experiment with different organic solvents. A more polar organic solvent like ethyl acetate might be more effective than a nonpolar solvent like hexanes for extracting HEG derivatives.
Column Chromatography
Q1: My HEG derivative is streaking on the TLC plate and eluting over many fractions from the column. How can I improve the separation?
A1: Streaking is a common problem with polar compounds like HEG derivatives on silica gel. Here are some solutions:
-
Solvent System Modification:
-
Add a Polar Modifier: Adding a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can significantly reduce streaking by competing for the active sites on the silica gel. A common starting point is a dichloromethane/methanol or chloroform/methanol solvent system.[1]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the solvent is gradually increased can help to sharpen the bands and improve separation.[1]
-
-
Stationary Phase Choice:
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography using a C18-functionalized silica gel may provide better separation. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and elute with an increasing concentration of the organic solvent.
-
Deactivated Silica: Using silica gel that has been "deactivated" with water can sometimes reduce tailing of polar compounds.
-
Q2: I'm not getting good separation between my desired HEG derivative and a closely related impurity. What can I do?
A2:
-
Optimize the Solvent System: A slight adjustment in the solvent polarity can sometimes make a significant difference. Try a shallower gradient or a slightly less polar isocratic system to increase the separation.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Sample Loading: Dissolve your sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. Overloading the column can also lead to poor resolution.
Recrystallization
Q1: My HEG derivative is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before placing it in an ice bath.
-
Use More Solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Change the Solvent System: A mixed solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
Q2: No crystals are forming, even after cooling the solution in an ice bath. What can I do?
A2: This is usually due to the solution not being sufficiently saturated or the lack of nucleation sites for crystal growth.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then try to crystallize it again.
Comparison of Purification Methods
The choice of purification method will depend on the specific properties of your HEG derivative, the nature of the impurities, and the desired scale and purity of the final product. The following table provides a general comparison.
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Moderate to High | Moderate | Fast, scalable, good for removing highly polar or nonpolar impurities. | Can be prone to emulsion formation, may not be effective for separating structurally similar compounds. |
| Column Chromatography | Moderate | High to Very High | Excellent for separating closely related compounds, adaptable to a wide range of polarities. | Can be time-consuming and labor-intensive, requires larger volumes of solvent. |
| Recrystallization | Low to Moderate | Very High | Can yield very pure crystalline solids, relatively simple procedure. | Finding a suitable solvent can be challenging, may result in lower yields due to solubility losses. |
Note: The values in this table are representative and can vary significantly depending on the specific compound and experimental conditions. A chromatography-free synthesis of oligo(ethylene glycol) mono-p-toluenesulfonates reported oligomer purities of 98.7% for PEG8-Ts, 98.2% for PEG12-Ts, and 97.0% for PEG16-Ts using liquid-liquid extraction for purification.[2]
Experimental Protocols
Detailed Methodology: Column Chromatography of a this compound Derivative
This protocol provides a general guideline for purifying a moderately polar HEG derivative using silica gel chromatography.
-
Slurry Preparation:
-
In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 dichloromethane:methanol) to form a slurry that is not too thick.
-
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand over the plug.
-
Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is just level with the top of the silica.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude HEG derivative in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to run into the silica gel until the solvent is level with the top of the sand.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Detailed Methodology: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.
-
Washing:
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the lower (organic) layer into a clean flask. If the organic layer is the upper layer, drain the aqueous layer and then pour the organic layer out through the top of the funnel.
-
Repeat the washing step with brine (saturated NaCl solution).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the purified product.
Visualizing Workflows and Logic
Caption: General workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting emulsion formation.
References
Technical Support Center: Overcoming Steric Hindrance in Heptaethylene Glycol Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during Heptaethylene glycol (HEG) bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound (HEG) bioconjugation?
A1: Steric hindrance refers to the spatial obstruction that arises due to the size and three-dimensional arrangement of atoms or molecules, which can impede a chemical reaction.[1] In HEG bioconjugation, this occurs when the HEG molecule, the biomolecule (e.g., protein, antibody), or both are large and bulky, preventing their reactive groups from coming into close enough proximity for the conjugation reaction to occur efficiently.[1][2] This can be due to the target functional group on the biomolecule being located in a sterically crowded region or the HEG linker itself physically blocking the reactive site.[1][2]
Q2: What are the common indicators that steric hindrance is negatively impacting my HEG bioconjugation reaction?
A2: Several signs can suggest that steric hindrance is a problem in your experiment:
-
Low or no conjugation yield: The amount of final bioconjugate is significantly lower than theoretically expected.
-
Incomplete conjugation: Even when using an excess of the HEG reagent, a significant portion of the biomolecule remains unconjugated.
-
Lack of site-specificity: The conjugation occurs at more accessible, unintended sites on the biomolecule instead of the desired location.
-
Precipitation of the modified biomolecule: Over-modification at highly accessible sites can alter the protein's properties, leading to aggregation and precipitation.
Q3: How can I proactively assess the accessibility of a target residue on my protein for HEG conjugation?
A3: Evaluating the accessibility of a target residue before starting your conjugation experiments can save significant time and resources. Here are a few approaches:
-
Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to determine if the desired residue is on the protein's surface and available for reaction.
-
Site-Directed Mutagenesis: If the protein's structure is known, you can introduce a reactive amino acid, such as cysteine, at the desired location and perform a test conjugation to confirm its accessibility.
-
Mass Spectrometry: Techniques like limited proteolysis coupled with mass spectrometry can provide experimental evidence of a residue's surface exposure.
Q4: What is the role of the this compound (HEG) linker in overcoming steric hindrance?
A4: The HEG linker, a discrete polyethylene glycol (PEG) linker, plays a crucial role in mitigating steric hindrance. By acting as a flexible spacer arm, it increases the distance between the biomolecule and the conjugated molecule. This extension allows the reactive group to reach sterically hindered sites that would otherwise be inaccessible. The length and flexibility of the HEG linker are key parameters that can be optimized to achieve efficient conjugation without compromising the biological activity of the components.
Troubleshooting Guides
This section provides solutions to common problems encountered during HEG bioconjugation that may be attributed to steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site: The target amino acid (e.g., lysine, cysteine) is buried within the biomolecule's three-dimensional structure. | Introduce a Spacer Arm: Utilize a crosslinker with a longer and more flexible spacer arm, such as a longer PEG-based linker, to extend the reach of the reactive group. |
| Site-Directed Mutagenesis: If feasible, mutate a non-essential, surface-exposed amino acid to a more reactive one like cysteine to create a more accessible conjugation site. | |
| Optimize Reaction Conditions: Adjusting the pH, temperature, or reaction time can sometimes improve yields by providing more favorable conditions for the reaction to proceed, even in the presence of some steric hindrance. | |
| Steric Clash Between Bulky Conjugation Partners: Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from approaching each other. | Optimize Linker Length: Experiment with a range of linker lengths. A longer linker can provide the necessary separation to overcome the steric clash. |
| Two-Step Conjugation: First, attach a small, reactive linker to the biomolecule. In a second step, conjugate the larger molecule to this linker. This can reduce the initial steric hindrance. | |
| Use Smaller Labeling Reagents: If possible, choose smaller, less bulky tags or labels for your conjugation. |
Problem 2: Protein Aggregation and Precipitation After Conjugation
| Possible Cause | Recommended Solution |
| Over-modification of the Biomolecule: Excessive conjugation at accessible sites can alter the isoelectric point and hydrophobicity of the protein, leading to aggregation. | Reduce the Molar Excess of HEG Reagent: Lowering the concentration of the HEG reagent can help control the degree of labeling and prevent over-modification. |
| Optimize Reaction Time: Shorter reaction times can limit the extent of conjugation and reduce the likelihood of aggregation. | |
| Buffer Optimization: Screen different buffer conditions, including pH and ionic strength, to find a buffer that helps maintain the stability of the conjugate. Including excipients like arginine or polysorbate may also help. | |
| Increased Hydrophobicity: The conjugated molecule may be hydrophobic, causing the entire bioconjugate to become less soluble. | Use of Hydrophilic Linkers: HEG linkers are inherently hydrophilic and can help to improve the solubility and stability of the final conjugate. |
Experimental Protocols
Protocol 1: General Procedure for HEG Conjugation to a Protein Amine (NHS Ester Chemistry)
This protocol describes a general method for conjugating a this compound-NHS ester to primary amines (N-terminus and lysine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound-NHS ester (HEG-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and should be avoided.
-
HEG-NHS Ester Solution Preparation: Immediately before use, dissolve the HEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved HEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application. Mix gently by inversion or slow vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature may be beneficial for sensitive proteins.
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted HEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted HEG linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, and use UV-Vis spectroscopy or other relevant methods to determine the degree of labeling.
Protocol 2: General Procedure for HEG Conjugation to a Protein Thiol (Maleimide Chemistry)
This protocol outlines a general method for conjugating a this compound-maleimide to a cysteine residue on a protein.
Materials:
-
Protein solution containing free thiol(s) in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
This compound-maleimide (HEG-maleimide)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation (Reduction of Disulfides - if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before the conjugation step. If DTT is used, it must be removed by a desalting column before adding the maleimide reagent.
-
HEG-Maleimide Solution Preparation: Immediately before use, dissolve the HEG-maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the HEG-maleimide solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching the Reaction: Add a quenching reagent like free cysteine to a final concentration of approximately 10 mM to react with any unreacted maleimide groups. Incubate for 15 minutes.
-
Purification: Purify the conjugate from unreacted linker and quenching reagent using a suitable chromatography method like size-exclusion chromatography.
-
Characterization: Characterize the purified conjugate using methods such as mass spectrometry to confirm site-specific conjugation and SDS-PAGE to observe the molecular weight shift.
Quantitative Data Summary
The length of the polyethylene glycol (PEG) linker, such as this compound, can significantly influence the properties of the resulting bioconjugate. The following tables summarize the impact of linker length on key parameters.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance (mL/day/kg) |
| PEG4 | 1.5 |
| PEG8 | 1.2 |
| PEG12 | 1.0 |
| PEG24 | 0.8 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Influence of Linker Length on Binding Affinity
| Compound | PEG Linker Length | IC50 (nM) |
| Compound A | PEG2 | 1.5 ± 0.2 |
| Compound B | PEG4 | 2.1 ± 0.3 |
| Compound C | PEG8 | 3.5 ± 0.4 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter linkers resulted in higher binding affinity. |
Visualizations
Caption: Steric hindrance in bioconjugation and the role of a HEG spacer.
Caption: A decision tree for troubleshooting low bioconjugation yield.
Caption: A simplified workflow for a typical bioconjugation experiment.
References
Troubleshooting low yield in Heptaethylene glycol functionalization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in heptaethylene glycol functionalization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Activation of Hydroxyl Groups
Question 1: I am getting a low yield when activating this compound with tosyl chloride (TsCl). What are the common causes and how can I improve the yield?
Answer:
Low yields in the tosylation of this compound are often due to incomplete reaction, side reactions, or issues during workup and purification. Here are common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reagents: Ensure you are using a sufficient molar excess of tosyl chloride and a suitable base (e.g., pyridine, triethylamine, or NaOH).[1][2] For monofunctionalization, it's crucial to control the stoichiometry to avoid the formation of the di-tosylated product.[3][4]
-
Reaction Time and Temperature: The reaction may require stirring overnight at room temperature or cooling to 0°C to minimize side reactions.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Moisture: The presence of water can hydrolyze tosyl chloride, reducing its availability for the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Side Reactions:
-
Di-tosylation: When aiming for a mono-tosylated product, using a large excess of this compound can favor monofunctionalization. Protecting one hydroxyl group with a protecting group like trityl (Tr) is a common strategy to ensure mono-functionalization.
-
Formation of Pyridinium Chloride: If using pyridine as a base, the formation of pyridinium chloride as a crystalline byproduct is expected. This is typically removed during the workup.
-
-
Workup and Purification Issues:
-
Product Solubility: Polyethylene glycol derivatives can be soluble in both organic and aqueous phases, leading to product loss during extraction. Washing the organic layer with dilute acid (e.g., 0.5 M HCl) can help remove pyridine, followed by washes with saturated sodium bicarbonate and brine.
-
Purification Method: Column chromatography can be challenging due to the properties of PEG derivatives. A chromatography-free method involving liquid-liquid extraction and precipitation can be effective.
-
Question 2: My mesylation reaction of this compound is inefficient. What factors should I consider?
Answer:
Mesylation is another common method to activate hydroxyl groups. Similar to tosylation, low yields can result from several factors:
-
Reagent Quality: Mesyl chloride (MsCl) is sensitive to moisture and should be handled under anhydrous conditions.
-
Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0°C) to control its exothermicity and minimize side reactions.
-
Workup: The workup procedure is critical for removing the base and its salt. Acidic washes are effective for removing amine bases.
Functionalization with Nucleophiles
Question 3: I am observing a low yield in my amine functionalization of tosylated/mesylated this compound. What could be the problem?
Answer:
Low yields in the amination of activated this compound can be attributed to several factors:
-
Incomplete Activation: Ensure the starting tosylated or mesylated this compound is pure and the activation step went to completion. Incomplete activation will result in unreacted starting material.
-
Steric Hindrance: The nucleophilicity of the amine is crucial. Bulky amines may react slower due to steric hindrance.
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent like DMF or DMSO is often suitable for this SN2 reaction.
-
Temperature: Heating the reaction may be necessary to drive it to completion, but excessive heat can lead to side reactions.
-
Base: A non-nucleophilic base may be required to scavenge any protons generated, especially if using an amine salt.
-
-
Side Reactions: Elimination reactions can compete with the desired substitution, especially with hindered bases or at elevated temperatures.
A general troubleshooting workflow for low-yield functionalization is presented below:
Caption: Troubleshooting workflow for low-yield functionalization reactions.
Question 4: How can I introduce a carboxylic acid group onto this compound with high yield?
Answer:
Introducing a carboxylic acid can be a multi-step process. A common route involves the reaction of a tosylated or mesylated this compound with a protected carboxyl-containing nucleophile, followed by deprotection. Another approach is the oxidation of a terminal alcohol.
-
Two-Step Approach (Substitution):
-
Substitution: React mono-tosylated or mono-mesylated this compound with a nucleophile containing a protected carboxylic acid (e.g., an ester).
-
Deprotection/Hydrolysis: Hydrolyze the ester to the carboxylic acid. This method can provide good yields if both steps are efficient.
-
-
One-Step Approach (Oxidation):
-
Direct oxidation of one of the terminal alcohols of this compound can be challenging to perform selectively and often leads to a mixture of products, including the di-acid and over-oxidation products. Milder oxidation conditions are required. A reported method involves the use of a catalytic amount of a nitroxide radical in the presence of a bromide and a hypohalite as the oxidant under alkaline conditions. This method can achieve high conversion rates.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Tosylation of Oligoethylene Glycols
| Parameter | Method 1: Pyridine | Method 2: NaOH/THF/H₂O | Method 3: Solvent-Free Grinding |
| Base | Pyridine | Sodium Hydroxide | Potassium Carbonate |
| Solvent | Pyridine | THF/Water | None |
| Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | Overnight | ~5 hours to overnight | ~5 minutes |
| Workup | Acid wash, extraction | Extraction, brine wash | Extraction |
| Typical Yield | Moderate | High (Chromatography-free) | High |
Experimental Protocols
Protocol 1: High-Yield, Chromatography-Free Synthesis of Mono-tosylated this compound (analogy from Octaethylene Glycol)
This protocol is adapted from a high-yield, chromatography-free synthesis of octa(ethylene glycol) monotosylate and can be applied to this compound with minor adjustments. The key is the use of a trityl protecting group to ensure mono-functionalization.
Step A: Monotritylation of this compound
-
In a two-necked round-bottom flask, dissolve this compound (e.g., 6.4 equivalents) in toluene.
-
Azeotropically remove residual water using a rotary evaporator.
-
Cool the mixture in an ice bath and add triethylamine (1.1 eq.).
-
Slowly add a solution of trityl chloride (1.0 eq.) in toluene.
-
Stir the reaction at room temperature overnight.
-
Work up by washing with water and brine. Dry the organic layer and remove the solvent under reduced pressure.
Step B: Tosylation of the Mono-tritylated this compound
-
Dissolve the crude product from Step A in THF and cool in an ice-water bath.
-
Add a solution of sodium hydroxide (4 eq.) in water.
-
Slowly add a solution of tosyl chloride (1.27 eq.) in THF.
-
Stir at 0°C for 5 hours, then at room temperature overnight.
-
Work up by diluting with water and methyl t-butyl ether, followed by washing the organic layer with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
Step C: Detritylation to Yield Mono-tosylated this compound
-
Dissolve the crude product from Step B in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure and purify by liquid-liquid extraction to obtain the final mono-tosylated product.
Protocol 2: Enzyme-Catalyzed Amine Functionalization of Polyethylene Glycol
This protocol utilizes an enzyme for the esterification of a protected amino acid onto PEG, followed by deprotection. This example uses a PEG of Mn = 2050 g/mol .
Step 1: Esterification
-
Dry PEG (0.5 eq.) under vacuum at 65°C for 16 hours.
-
Dissolve the dried PEG in toluene and reduce the temperature to 50°C.
-
Add tBOC-protected amino acid (e.g., tBOC-β-Alanine, 1.0 eq.), Candida antarctica lipase B (CALB) (0.00054 eq.), and MgSO₄.
-
Reduce the pressure and stir for 24 hours.
-
Dilute with THF, centrifuge to remove the enzyme, and purify the polymer by precipitation in hexane.
Step 2: Deprotection
-
Dissolve the tBOC-protected PEG-amino acid (1.0 eq.) in ethyl acetate.
-
Add methanol (6.65 eq.).
-
Slowly add acetyl chloride (6.28 eq.) dropwise.
-
Stir for 15 hours at room temperature.
-
Remove the solvent and excess methanol using a rotary evaporator.
-
Dissolve the product in THF and precipitate in hexane to recover the amine-functionalized PEG.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting low yields, starting from the initial reaction setup to the final product analysis.
Caption: Key stages to consider when troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Heptaethylene Glycol Tosylation
Welcome to the technical support center for the tosylation of heptaethylene glycol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common synthetic transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in your experiments, optimize reaction conditions, and ensure high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the tosylation of this compound?
A1: The primary challenges in this compound tosylation include achieving selective monotosylation over ditosylation, driving the reaction to completion, and simplifying the purification of the final product.[1][2][3] Side reactions, such as the formation of symmetric bis-substituted byproducts, can also occur.[4] Additionally, the purification process can be complicated by the presence of unreacted starting materials, excess tosyl chloride, and the base used in the reaction, such as pyridine.[1]
Q2: How can I favor the formation of the monotosylated product over the ditosylated product?
A2: To favor monotosylation, it is crucial to control the stoichiometry of the reactants. Using an excess of the glycol relative to tosyl chloride helps to statistically favor the reaction at only one of the hydroxyl groups. Other techniques include the slow, gradual addition of tosyl chloride to the reaction mixture and maintaining a low reaction temperature to control the reaction rate.
Q3: What are the recommended bases for this reaction, and what are their pros and cons?
A3: Several bases can be used for the tosylation of glycols, each with its own advantages and disadvantages:
-
Pyridine: Traditionally used as both a base and a solvent. However, it can be difficult to remove during workup and its strong odor is a drawback.
-
Triethylamine (Et₃N): A common and effective base that is often easier to remove than pyridine due to its lower boiling point.
-
Sodium Hydroxide (NaOH): A strong, inexpensive base that can be very effective, particularly in biphasic systems (e.g., THF/water) or under mechanochemical conditions. Careful control of temperature is needed to avoid hydrolysis of the tosyl chloride.
-
Potassium Carbonate (K₂CO₃): A milder solid base used in mechanochemical (solvent-free) reactions.
Q4: Are there chromatography-free methods for purifying tosylated this compound?
A4: Yes, chromatography-free purification strategies have been developed. These methods often rely on a series of liquid-liquid extractions to remove impurities. For instance, unreacted glycol can be washed away with brine, and excess tosyl chloride can be hydrolyzed and removed. Precipitation of the product from a solvent/anti-solvent system (e.g., diethyl ether/hexane) is another effective non-chromatographic purification technique.
Troubleshooting Guide
Issue 1: Incomplete Reaction (Starting material remains)
| Potential Cause | Suggested Solution |
| Insufficient Reagents | Ensure accurate measurement of tosyl chloride and base. A slight excess of tosyl chloride (e.g., 1.2-1.5 equivalents per hydroxyl group) may be necessary. |
| Low Reaction Temperature | While low temperatures are used to control selectivity, the reaction may be too slow. After an initial period at 0°C, consider allowing the reaction to warm to room temperature and stir overnight. |
| Poor Mixing in Biphasic Systems | If using a two-phase system (e.g., THF/water with NaOH), ensure vigorous stirring to facilitate contact between the reactants in the different phases. |
| Deactivated Tosyl Chloride | Tosyl chloride can be sensitive to moisture. Use a freshly opened bottle or ensure it has been stored properly in a desiccator. |
Issue 2: Formation of Ditosylated Byproduct
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a molar excess of this compound relative to tosyl chloride to statistically favor monotosylation. |
| Rapid Addition of Tosyl Chloride | Add the tosyl chloride solution dropwise or via a syringe pump over an extended period to maintain a low concentration of the tosylating agent in the reaction mixture. |
| High Reaction Temperature | Perform the initial stages of the reaction at a reduced temperature (e.g., 0°C) to improve selectivity. |
Issue 3: Difficult Purification
| Potential Cause | Suggested Solution |
| Residual Pyridine | During workup, perform multiple acidic washes (e.g., with 0.5-1 M HCl) to protonate and extract the pyridine into the aqueous layer. |
| Unreacted Tosyl Chloride | Quench the reaction with water and stir at room temperature to hydrolyze any remaining tosyl chloride to the more easily removable p-toluenesulfonic acid. |
| Product is Water Soluble | For longer PEG chains, the tosylated product may have some water solubility. Use saturated brine for aqueous washes to minimize product loss to the aqueous phase. |
| Inconsistent TLC Results | Residual base (like pyridine) can cause streaking on TLC plates. Ensure thorough removal of the base during workup or co-spot with a known standard. A mini-workup of an aliquot before TLC analysis can also provide a cleaner result. |
Experimental Protocols
Protocol 1: General Tosylation in Dichloromethane with Triethylamine
This protocol is adapted from a general procedure for alcohol tosylation.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Sequentially add 4-dimethylaminopyridine (DMAP, 0.6 eq.), p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portionwise, and triethylamine (1.0 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Add 1.0 M hydrochloric acid to quench the reaction. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or precipitation.
Protocol 2: Mechanochemical (Solvent-Free) Tosylation
This method avoids bulk solvents and can be more environmentally friendly.
-
Milling Step 1: In a milling vessel, combine methoxy-polyethylene glycol (mPEG, average Mₙ = 750 Da was used in the reference study) and sodium hydroxide (1.2 eq.). Mill for a set period (e.g., 15-30 minutes).
-
Milling Step 2: Add p-toluenesulfonyl chloride (1.5 eq.) to the vessel and continue milling until the reaction is complete as monitored by 1H NMR.
-
Workup: The resulting solid can be dissolved in a suitable organic solvent and washed to remove inorganic salts.
Table 1: Optimization of Mechanochemical Tosylation of mPEG (Mₙ = 750 Da)
| Entry | Base | mPEG:Base:TsCl Ratio | Conversion (%) |
| 1 | None | 1:0:1 | 6 |
| 2 | K₂CO₃ | 1:1:1.5 | 21 |
| 3 | DIPEA | 1:1:1.5 | 17 |
| 4 | NaOH | 1:1.2:1.5 | >99 |
Data adapted from a study on mPEG, which provides a strong indication for conditions applicable to this compound.
Diagrams
Caption: General workflow for the solution-phase tosylation of this compound.
Caption: Decision tree for troubleshooting an incomplete tosylation reaction.
References
Technical Support Center: Enhancing Protein Stability with Heptaethylene Glycol and Other Oligo(ethylene glycols)
Welcome to the Technical Support Center for utilizing Heptaethylene Glycol (HEG) and other short-chain polyethylene glycols (PEGs) to prevent protein aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on incorporating these versatile molecules into your experimental workflows.
Important Note on this compound (HEG): While HEG belongs to the polyethylene glycol (PEG) family, specific literature detailing its extensive use and quantitative data for preventing protein aggregation is limited. The information provided here is based on the well-documented effects of ethylene glycol and various short-to-medium chain PEGs. The principles and protocols are generally applicable to HEG, but empirical optimization for your specific protein of interest is crucial.
Frequently Asked Questions (FAQs)
Q1: How does this compound (HEG) and other oligo(ethylene glycols) prevent protein aggregation?
A1: this compound and other PEGs are thought to prevent protein aggregation through several mechanisms:
-
Steric Hindrance: The flexible polymer chains can create a "shield" around the protein, physically preventing protein molecules from coming close enough to interact and aggregate.
-
Hydration Shell Formation: PEGs are hydrophilic and can organize water molecules around the protein, forming a stable hydration shell. This shell can mask hydrophobic patches on the protein surface that are prone to aggregation.[1]
-
Preferential Exclusion: In solution, PEGs can be preferentially excluded from the protein surface. This thermodynamic effect forces the protein into a more compact, stable conformation, reducing the exposure of aggregation-prone regions.
-
Reduced conformational flexibility: The addition of PEG to a protein solution resulted in a marked increase in the thermal stability of the protein. This increase was attributed to the ability of PEG to reduce the protein's conformational flexibility, thereby enhancing its resistance to thermal denaturation.[1]
Q2: What is the optimal concentration of HEG to use?
A2: The optimal concentration of HEG or other short-chain PEGs is highly dependent on the specific protein, buffer conditions (pH, ionic strength), and temperature. A good starting point is to screen a range of concentrations. For oligo(ethylene glycols), concentrations can range from low millimolar to a significant percentage of the total volume (v/v). It is crucial to empirically determine the lowest effective concentration that maintains protein solubility and stability without interfering with downstream applications.
Q3: Can HEG interfere with my protein's function or downstream assays?
A3: Yes, it is possible. While generally considered inert, high concentrations of HEGs or other PEGs can potentially:
-
Sterically hinder active sites or binding interfaces , which may lead to a decrease in in vitro bioactivity.[2]
-
Increase the viscosity of the solution, which might affect certain assays.
-
Interfere with certain analytical techniques. It is always recommended to run appropriate controls with HEG alone to account for any potential interference.
Q4: At what stage of my workflow should I introduce HEG?
A4: HEG can be included at various stages:
-
During protein purification: Adding HEG to lysis and chromatography buffers can help maintain protein solubility.
-
During protein concentration: Including HEG in the buffer can prevent aggregation as the protein concentration increases.
-
In the final formulation: HEG can be a key excipient in the final buffer to ensure long-term stability and prevent aggregation during storage.
-
During freeze-thaw cycles: As a cryoprotectant, it can help prevent aggregation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Protein still aggregates after adding HEG. | - Suboptimal HEG concentration.- Inappropriate buffer conditions (pH, salt).- High protein concentration. | - Perform a concentration screen of HEG to find the optimal range.- Optimize buffer pH to be at least one unit away from the protein's isoelectric point (pI).- Screen different salt concentrations.- If possible, work with a lower protein concentration. |
| Loss of protein activity. | - HEG is sterically hindering the active site.- HEG is interacting unfavorably with the protein. | - Try a shorter oligo(ethylene glycol) or a lower concentration of HEG.- Consider site-specific conjugation of PEG away from the active site if applicable. |
| Inconsistent results in aggregation assays. | - Variability in sample preparation.- Pipetting errors. | - Ensure the stock solution of HEG is well-mixed.- Prepare fresh dilutions for each experiment.- Use calibrated pipettes and consistent technique. |
| Phase separation or precipitation of HEG. | - High concentration of HEG.- Incompatibility with buffer components. | - Reduce the concentration of HEG.- Test the solubility of HEG in the buffer at the intended experimental temperature before adding the protein. |
Experimental Protocols
General Protocol for Determining the Optimal Concentration of HEG for Preventing Thermally Induced Aggregation
This protocol outlines a systematic approach to determine the most effective concentration of HEG for stabilizing a protein against heat-induced aggregation.
Materials:
-
Purified, aggregation-prone protein stock solution
-
This compound (HEG) stock solution (e.g., 50% v/v in water or buffer)
-
Assay buffer (e.g., Tris-HCl, HEPES, or PBS at the desired pH)
-
96-well clear, flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm for turbidity
Procedure:
-
Prepare a dilution series of HEG: In the assay buffer, prepare a series of HEG concentrations. A suggested range to test is 0%, 1%, 5%, 10%, 20%, and 30% (v/v).
-
Add protein to the HEG solutions: In each well of the 96-well plate, add your protein to the different HEG solutions to a final protein concentration that is known to cause aggregation upon heating. Include a control with protein in buffer alone.
-
Initial Absorbance Reading: Measure the absorbance of the plate at 340 nm or 600 nm before heating to get a baseline reading.
-
Induce Aggregation: Incubate the plate at a temperature known to induce aggregation of your protein for a specific time (e.g., 60 minutes at 65°C). The optimal temperature and time should be determined empirically for your protein.
-
Final Absorbance Reading: After incubation, allow the plate to cool to room temperature and measure the absorbance again.
-
Data Analysis: Subtract the initial absorbance from the final absorbance for each condition. Plot the change in absorbance (turbidity) against the HEG concentration. The lowest concentration of HEG that effectively minimizes the change in absorbance is the optimal concentration under these conditions.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment as described in the protocol above, demonstrating the effect of different HEG concentrations on the aggregation of a model protein.
| HEG Concentration (% v/v) | Initial Absorbance (340 nm) | Final Absorbance (340 nm) | Change in Absorbance (Turbidity) | % Aggregation Inhibition |
| 0 (Control) | 0.052 | 0.852 | 0.800 | 0% |
| 1 | 0.051 | 0.651 | 0.600 | 25% |
| 5 | 0.053 | 0.353 | 0.300 | 62.5% |
| 10 | 0.050 | 0.150 | 0.100 | 87.5% |
| 20 | 0.052 | 0.062 | 0.010 | 98.75% |
| 30 | 0.051 | 0.055 | 0.004 | 99.5% |
Visualizations
References
Technical Support Center: Characterization of Monodisperse PEG Linkers
Welcome to the technical support center for the characterization of monodisperse Polyethylene Glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between monodisperse and polydisperse PEG linkers?
A1: The fundamental difference lies in their purity and uniformity.[1] Monodisperse PEGs are synthesized through a stepwise process, resulting in a pure compound with a single, precisely defined molecular weight and a polydispersity index (PDI) of 1.0.[1][2][] In contrast, polydisperse PEGs are produced by the polymerization of ethylene oxide, which creates a mixture of polymer chains with a range of molecular weights and a PDI greater than 1.0.[1] This heterogeneity in polydisperse PEGs can complicate manufacturing and characterization, leading to variability in biological activity.
Q2: Why is the characterization of monodisperse PEG linkers challenging?
A2: While monodisperse PEGs offer homogeneity, their characterization can be challenging due to several factors. These include ensuring the high purity required (often 90-95%), detecting and identifying small impurities, potential for aggregation, and issues with analytical techniques. For example, since PEGs lack a strong chromophore, standard UV detection in HPLC is often not feasible, requiring alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). Furthermore, the analysis of PEG-protein conjugates can be complex due to the heterogeneity of the conjugate mixture and the polydispersity of the PEG chains themselves in some cases.
Q3: What are the critical quality attributes for a monodisperse PEG linker used in drug development?
A3: The main quality parameter for monodisperse PEGs is purity, typically targeted in the 90-95% range. Other critical attributes include a precisely defined molecular weight, absence of elemental impurities (like heavy metals or salts), and known end-group functionality. For applications like Antibody-Drug Conjugates (ADCs), the linker's properties are crucial as they can impact the solubility, stability, and pharmacokinetic profile of the final product.
Q4: Can mass spectrometry alone be used to determine the purity of monodisperse PEG linkers?
A4: While mass spectrometry techniques like MALDI-TOF and ESI-MS are excellent for determining the molecular weight of monodisperse PEGs, they may not be reliable for quantitative purity analysis. Studies have shown that mass spectrometry can be highly sensitive to measurement conditions, potentially leading to inaccurate assessments of oligomer purity. Therefore, it is often recommended to use a quantitative method like reverse-phase HPLC with a suitable detector (e.g., ELSD or CAD) for purity determination.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) / Size-Exclusion Chromatography (SEC)
Issue: Distorted peak shapes (tailing, fronting, or broadening) in SEC/GPC analysis.
-
Possible Cause 1: Improper column conditioning. Styrene-divinylbenzene-based columns, often used for PEG analysis in THF, may require preconditioning to achieve reliable peak shapes.
-
Troubleshooting Step: Precondition the column, for instance, with trifluoroacetic acid (TFA), to improve peak symmetry.
-
Possible Cause 2: Ionic interactions with the column. If your PEG linker has charged end-groups, it may interact with the stationary phase, causing peak distortion.
-
Troubleshooting Step: Add salt (e.g., 0.1 M NaNO3) to the mobile phase to suppress ionic interactions. If the issue persists, you can increase the salt concentration.
-
Possible Cause 3: Slow dissolution of the sample. PEGs, especially at higher molecular weights, can dissolve slowly, leading to sample heterogeneity upon injection.
-
Troubleshooting Step: Ensure complete dissolution of the sample. Gentle heating can often accelerate this process. For high molecular weight PEGs, water is a preferred solvent over organic solvents like THF.
Issue: Inconsistent purity results between different HPLC detectors (e.g., ELSD vs. CAD).
-
Explanation: Different detectors have varying response characteristics. For instance, a Charged Aerosol Detector (CAD) may show a higher number of impurities and a larger area percentage for them compared to an Evaporative Light Scattering Detector (ELSD) for the same sample. This can lead to a sample appearing to have ~99% purity by ELSD but only 89% purity by CAD.
-
Recommendation:
-
Understand the response mechanism of your chosen detector.
-
Develop and validate your analytical method for the specific type of PEG linker and impurities you expect.
-
When comparing data, ensure the same detection method was used. For quantitative analysis, detector response should be validated.
-
Mass Spectrometry (MS)
Issue: Difficulty in analyzing PEGylated protein conjugates by ESI-MS.
-
Possible Cause: The polydispersity of some PEG chains and overlapping protein charge states make the intact mass analysis of PEG-protein conjugates complicated with Electrospray Ionization (ESI).
-
Troubleshooting Strategy 1: Use of cleavable linkers. Designer PEG linkers that are cleavable allow for the independent analysis of the protein and the PEG unit, which simplifies characterization. This approach enables the use of traditional peptide mapping workflows to identify PEG attachment sites.
-
Troubleshooting Strategy 2: Employ specialized MS techniques. Limited charge reduction coupled with collision-induced dissociation is an emerging LC-MS-based technique that has shown promise for characterizing PEG-protein conjugates.
-
Troubleshooting Strategy 3: Use MALDI-TOF. Matrix-assisted laser desorption/ionization (MALDI) has traditionally been used to estimate the number of PEG units attached to a protein and can be a useful alternative or complementary technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Incorrect calculation of molecular weight or conjugation efficiency from 1H NMR.
-
Possible Cause: Misinterpretation of signals from the PEG backbone. Standard 1H NMR pulse sequences are not 13C decoupled. For large polymers, the satellite peaks arising from 1H-13C coupling in the repeating ethylene glycol units can have integrations comparable to the signals from the terminal groups.
-
Troubleshooting Step:
-
Correctly identify the 1H-13C satellite peaks, which typically appear symmetrically around the main backbone signal. For PEG, these peaks are approximately ±70 Hz from the central peak.
-
Do not mistake these satellite peaks for impurities or signals from terminal groups.
-
Once correctly assigned, these satellite peaks can be used for a more accurate determination of molecular weight and conjugation efficacy, especially when signals from terminal groups overlap with the main backbone resonance.
-
-
Pro-Tip: Using deuterated dimethyl sulfoxide (DMSO-d6) as the NMR solvent can be advantageous as it often reveals a distinct hydroxyl peak around 4.56 ppm that does not shift significantly with concentration, aiding in the quantification of substitution.
Data Summary
Table 1: Comparison of Purity Analysis of a Monodisperse PEG Sample by Different HPLC Detectors.
| Detector Type | Measured Purity (%) | Number of Impurities Detected | Observations |
| ELSD (Evaporative Light Scattering Detector) | ~99% | 5 | The largest impurity was detected at 1% area. |
| CAD (Charged Aerosol Detector) | ~89% | >5 | The number of impurities and their area percent was much higher than with ELSD. |
Visualized Workflows and Logic
Caption: A general workflow for the analytical characterization of monodisperse PEG linkers.
Caption: A decision tree for troubleshooting unexpected peaks in HPLC/SEC analysis.
Experimental Protocols
Protocol 1: Purity Analysis of Monodisperse PEG Linkers by HPLC-ELSD/CAD
This protocol provides a general method for determining the purity of monodisperse PEG linkers. Optimization will be required based on the specific PEG linker and instrumentation.
-
Sample Preparation:
-
Accurately weigh and dissolve the monodisperse PEG linker in a suitable solvent (e.g., water, acetonitrile, or a mixture) to a known concentration (e.g., 1-5 mg/mL).
-
Ensure the sample is fully dissolved; sonication or gentle heating may be applied if necessary.
-
Filter the sample through a 0.22 µm or 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is often suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient might be 0-60% B over 30 minutes, then ramping to 80% B over 5 minutes. This must be optimized for the specific PEG linker.
-
-
Detector Settings (ELSD/CAD):
-
Set the detector parameters (e.g., nebulizer temperature, drift tube temperature for ELSD; gain for CAD) according to the manufacturer's recommendations and optimize for the mobile phase and analyte.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the monodisperse PEG linker by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Be aware that the area percent purity may differ between ELSD and CAD detectors.
-
Protocol 2: Identification of PEGylation Sites in a Protein by Peptide Mapping
This protocol is adapted for use with cleavable PEG linkers that leave a small mass tag on the modified amino acid after cleavage.
-
Sample Preparation (Denaturation, Reduction, Alkylation):
-
Denature the PEGylated protein sample in a buffer containing a chaotropic agent (e.g., 6 M Guanidine HCl or 8 M Urea).
-
Reduce the disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) and incubating at 37-56 °C.
-
Alkylate the free sulfhydryl groups by adding an alkylating agent like Iodoacetamide (IAM) and incubating in the dark.
-
Remove the denaturing agents, typically by buffer exchange or dialysis into a digestion-compatible buffer (e.g., Ammonium Bicarbonate).
-
-
Proteolytic Digestion and Linker Cleavage:
-
Add a protease (e.g., Trypsin) to the protein sample at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w).
-
Incubate at 37 °C for 4-18 hours. The conditions for linker cleavage should be compatible with the digestion step. Some cleavable linkers are designed to be cleaved during these standard sample preparation steps.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid to a pH of ~2.
-
Inject an appropriate amount of the digest (e.g., 5 µg) onto a reverse-phase column (e.g., BEH C18 peptide, 2.1 x 150 mm, 1.7 µm).
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode to collect both MS and MS/MS spectra.
-
-
Data Analysis:
-
Use a proteomics data analysis software (e.g., Biopharma Finder) to search the MS/MS data against the protein sequence.
-
Include a variable modification corresponding to the mass of the remnant tag left by the cleaved PEG linker on the potential conjugation sites (e.g., Lysine residues).
-
The software will identify the peptides containing the mass modification, thereby pinpointing the specific sites of PEGylation.
-
References
Technical Support Center: Enhancing the Stability of Heptaethylene Glycol-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with heptaethylene glycol (PEG-7)-drug conjugates.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, purification, and storage of this compound-drug conjugates, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Premature Drug Release | Hydrolysis of an ester linkage between the drug and the PEG-7 linker is a common cause of premature drug release.[1] | - Consider Linker Chemistry: Amide bonds are generally more resistant to hydrolysis than ester bonds.[2] Evaluate whether an amide linkage is suitable for your drug's mechanism of action.- Optimize pH: Hydrolysis of ester bonds can be acid or base-catalyzed.[3] Maintain the pH of your formulation within a stable range, typically between 6 and 7, to minimize hydrolysis.[4]- Steric Hindrance: Introducing bulky groups near the ester bond can sterically hinder water access and slow hydrolysis. |
| Loss of Conjugate Potency | - Oxidation of the PEG-7 Linker: The polyether backbone of PEG can be susceptible to oxidation, leading to chain cleavage and loss of the drug conjugate's integrity.[5]- Degradation of the Drug Moiety: The conjugated drug itself may be unstable under certain conditions. | - Use Antioxidants: Include antioxidants such as ascorbic acid or methionine in your formulation to mitigate oxidative degradation.- Protect from Light: Store the conjugate protected from light, as photo-oxidation can be a degradation pathway.- Inert Atmosphere: Handle and store the conjugate under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.- Forced Degradation Studies: Conduct forced degradation studies on the free drug to understand its intrinsic stability and degradation profile. |
| Conjugate Aggregation | - Hydrophobicity: The drug moiety may be hydrophobic, leading to aggregation in aqueous solutions.- Intermolecular Disulfide Bond Formation: If the drug or a targeting ligand contains free thiol groups, intermolecular disulfide bonds can form, leading to aggregation.- Unfolding of Protein/Peptide Conjugates: If the drug is conjugated to a protein or peptide, denaturation can expose hydrophobic regions and cause aggregation. | - Optimize Formulation: Use solubility-enhancing excipients in your formulation.- Control pH and Ionic Strength: The solubility of the conjugate can be highly dependent on the pH and ionic strength of the solution.- PEG Configuration: Branched or multi-arm PEG structures can offer greater steric hindrance against aggregation compared to linear PEG.- Capping Free Thiols: If applicable, cap any free thiol groups with a reagent like N-ethylmaleimide after conjugation. |
| Variability in Drug-to-Antibody Ratio (DAR) | - Inconsistent Reaction Conditions: Variations in temperature, pH, or reaction time can lead to inconsistent conjugation efficiency.- Purity of Reagents: Impurities in the drug, linker, or antibody can affect the conjugation reaction. | - Precise Control of Reaction Parameters: Strictly control all reaction parameters to ensure reproducibility.- Characterize Reagents: Ensure the purity and identity of all starting materials before conjugation.- Analytical Characterization: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to accurately determine the DAR and assess batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-drug conjugates?
A1: The two most common degradation pathways are:
-
Hydrolysis: Cleavage of the bond linking the drug to the this compound, which is particularly common for ester linkages. The rate of hydrolysis is influenced by pH, temperature, and the specific chemical environment around the bond.
-
Oxidation: The polyethylene glycol chain itself can undergo oxidative degradation, leading to chain scission. This can be initiated by factors like heat, light, and the presence of transition metals.
Q2: How can I improve the in vivo stability of my PEG-7-drug conjugate?
A2: Several strategies can enhance in vivo stability:
-
Linker Selection: The choice of linker is critical. For instance, linkers that are cleaved by specific enzymes overexpressed in tumor tissue can provide controlled drug release at the target site. Non-cleavable linkers can also be used, relying on the degradation of the entire conjugate within the target cell.
-
Formulation: Developing a stable formulation is key. This includes optimizing the pH, using excipients that protect against degradation, and ensuring the conjugate is stored under appropriate conditions (e.g., protected from light, refrigerated or frozen).
-
PEG Architecture: The structure of the PEG itself can influence stability. Branched PEGs may offer better protection against enzymatic degradation and reduce immunogenicity compared to linear PEGs.
Q3: What analytical techniques are recommended for monitoring the stability of these conjugates?
A3: A combination of analytical methods is typically required:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the intact conjugate from the free drug and other degradation products. Size-exclusion chromatography (SEC-HPLC) is useful for detecting aggregation.
-
Mass Spectrometry (MS): LC-MS can be used to identify the masses of the intact conjugate and any degradation products, helping to elucidate the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the conjugate and its degradation products.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a sensitive method for quantifying the concentration of PEGylated drugs in biological samples.
Q4: Should I use a cleavable or non-cleavable linker for my conjugate?
A4: The choice depends on your drug's mechanism of action and desired therapeutic outcome.
-
Cleavable Linkers: These are designed to release the drug under specific conditions, such as the low pH of endosomes or the presence of specific enzymes in the target tissue. This can be advantageous for drugs that need to be in their free form to be active.
-
Non-Cleavable Linkers: With these linkers, the drug is released after the entire conjugate is internalized and degraded within the cell. This approach can be suitable for certain cytotoxic agents.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for a this compound-drug conjugate to establish a stability-indicating analytical method.
Materials:
-
This compound-drug conjugate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Temperature-controlled incubator
-
HPLC system with UV and/or MS detector
-
pH meter
Methodology:
-
Sample Preparation: Prepare stock solutions of the conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions: Expose the conjugate to the following stress conditions in separate experiments. An unstressed sample should be kept as a control.
-
Acid Hydrolysis: Adjust the pH to 1-2 with HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Adjust the pH to 12-13 with NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Add a solution of H₂O₂ (e.g., 3%) and incubate at room temperature.
-
Thermal Stress: Incubate the sample at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the sample to UV light (e.g., 254 nm) at a controlled temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main compound.
-
Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples by a suitable, validated HPLC method (e.g., RP-HPLC) to separate the parent conjugate from any degradation products.
-
Peak Identification: Use a mass spectrometer coupled to the HPLC to identify the mass of the degradation products and propose their structures.
Visualizations
General Workflow for Assessing Conjugate Stability
Caption: Workflow for assessing and improving the stability of PEG-7 drug conjugates.
Common Degradation Pathways of PEG-Drug Conjugates
Caption: Key degradation pathways for this compound-drug conjugates.
References
- 1. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
How to avoid side reactions in Heptaethylene glycol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of heptaethylene glycol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound and other oligoethylene glycols are the Williamson ether synthesis and the anionic ring-opening polymerization of ethylene oxide.[1][2] The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide and is a classical method for preparing ethers.[3] Anionic ring-opening polymerization of ethylene oxide allows for the controlled, stepwise addition of ethylene oxide units to an initiator, which can be tailored to produce specific lengths of polyethylene glycols.[4][5]
Q2: What are the critical parameters to control during this compound synthesis to minimize side reactions?
A2: To minimize side reactions, it is crucial to control several parameters:
-
Stoichiometry: Precise control of the ratio of reactants is essential to achieve the desired chain length and avoid a mixture of different length oligomers.
-
Temperature: Temperature control is critical to prevent side reactions such as depolymerization, especially in anionic polymerization.
-
Purity of Reagents: The use of pure reagents and solvents is vital, as impurities can lead to undesired side reactions and affect the catalyst's performance. Protic impurities, in particular, should be rigorously excluded in anionic processes.
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Phase transfer catalysts are often used in Williamson ether synthesis to improve reaction rates.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves fractional distillation under vacuum to separate the desired product from shorter and longer chain glycols and other impurities. Column chromatography can also be employed for high-purity applications. It is also important to remove any residual catalyst and salts, which can often be achieved by washing with water due to the high water solubility of PEGs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Depolymerization of the PEG chain. - Suboptimal reaction temperature. | - Increase reaction time or temperature moderately. - For anionic polymerization, perform the reaction at a lower temperature to suppress depolymerization. - Optimize temperature based on the specific synthesis method. |
| Product is a Mixture of Different Length PEGs (High Polydispersity) | - Incorrect stoichiometry of reactants. - Chain transfer reactions during polymerization. - Presence of impurities that act as initiators. | - Carefully control the molar ratio of the starting materials. - Use highly purified reagents and solvents. - Consider using protecting groups to ensure specific reaction sites. |
| Formation of Undesired Byproducts (e.g., cyclic ethers) | - Intramolecular cyclization reactions. | - Use a higher concentration of the nucleophile to favor intermolecular reaction over intramolecular cyclization. - Choose a less sterically hindered substrate if possible. |
| Reaction Fails to Initiate or Proceeds Very Slowly | - Inactive catalyst. - Presence of catalyst poisons (e.g., water, oxygen). - Low reaction temperature. | - Use a fresh or newly activated catalyst. - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Gradually increase the reaction temperature while monitoring for product formation. |
Experimental Protocols
Example Protocol: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
Triethylene glycol monobenzenesulfonate
-
Tetraethylene glycol
-
Sodium metal
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere, dissolve one equivalent of sodium metal in at least five equivalents of tetraethylene glycol. This reaction may require gentle heating to initiate.
-
Coupling Reaction: To the resulting sodium alkoxide solution, add one equivalent of triethylene glycol monobenzenesulfonate.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100°C and 150°C. Monitor the reaction progress by techniques such as TLC or GC to determine the completion of the reaction, indicated by the disappearance of the starting materials.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium benzenesulfonate by filtration.
-
Purification: The crude this compound is then purified by fractional distillation under high vacuum to separate it from unreacted tetraethylene glycol and other byproducts.
Visualizations
Caption: Williamson Ether Synthesis Workflow for this compound.
References
- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. “Clickable PEG” via anionic copolymerization of ethylene oxide and glycidyl propargyl ether - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quantifying Heptaethylene Glycol Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptaethylene glycol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a this compound sample?
A1: The primary analytical methods for quantifying this compound purity include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][2][3] For more detailed structural information and identification of impurities, these techniques are often coupled with Mass Spectrometry (MS).[4][5]
Q2: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?
A2: A broad peak in HPLC can be due to several factors. One common reason for polyethylene glycols is the inherent polydispersity of the sample, meaning it contains a mixture of different chain lengths. Other potential causes include column degradation, a mobile phase that is too weak to elute the analyte efficiently, or issues with the column temperature.
Q3: I am not detecting my this compound sample using GC-FID. What should I check?
A3: If you are not detecting this compound with a Flame Ionization Detector (FID), it could be due to several reasons. Ensure your injection port temperature is appropriate; too low a temperature can prevent volatilization. Check for potential sample adsorption in the injector or column, which can be an issue for polar analytes like glycols. Also, confirm that your sample concentration is above the detection limit of the instrument. In some cases, derivatization of the glycol may be necessary to improve its volatility and chromatographic behavior.
Q4: How can I identify unknown impurities in my this compound sample?
A4: Mass Spectrometry (MS), particularly when coupled with a separation technique like GC or HPLC (GC-MS or LC-MS), is a powerful tool for identifying unknown impurities. MS provides mass-to-charge ratio information that can help elucidate the structure of the impurities. High-resolution mass spectrometry can even provide the elemental composition of the unknown compounds.
Q5: Can I use NMR to quantify the purity of this compound?
A5: Yes, ¹H NMR spectroscopy is a powerful technique for both qualitative and quantitative analysis of this compound. By integrating the signals corresponding to the terminal hydroxyl groups and the repeating ethylene glycol units, you can determine the purity and even the average molecular weight of the polymer.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the system. | - Use a base-deactivated column.- Reduce the sample concentration.- Check and tighten all fittings. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it's old or has been used extensively. |
| No Peaks Detected | - Sample concentration is too low.- Incorrect detector settings.- No chromophore for UV detection. | - Concentrate the sample.- Ensure the detector is on and set to the correct wavelength (if applicable).- Use a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if UV detection is not suitable. |
GC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Active sites in the injector or column.- Sample degradation at high temperatures. | - Use an inert liner and column.- Lower the injector temperature.- Consider derivatization to create a more stable analyte. |
| Ghost Peaks | - Carryover from a previous injection.- Septum bleed. | - Run a blank solvent injection to clean the system.- Use a high-quality, low-bleed septum. |
| Poor Reproducibility | - Leaks in the system.- Inconsistent injection volume. | - Perform a leak check.- Ensure the autosampler is functioning correctly or use a consistent manual injection technique. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of polyethylene glycols. Note that specific values for this compound may vary depending on the exact method and instrumentation used.
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Key Considerations |
| HPLC-RI | ~1-10 µg/mL | ~5-30 µg/mL | >0.99 | Sensitive to temperature and flow rate changes. Cannot be used with gradient elution. |
| HPLC-ELSD | ~0.1-1 µg/mL | ~0.5-5 µg/mL | >0.99 | Can be used with gradient elution. Response is not directly proportional to mass. |
| GC-FID | ~1-10 ng/mL | ~5-50 ng/mL | >0.99 | Requires volatile analytes; derivatization may be necessary. |
| LC-MS | <1 ng/mL | ~1-10 ng/mL | >0.995 | Highly sensitive and selective; provides structural information. |
| ¹H NMR | Dependent on sample concentration and instrument | Dependent on sample concentration and instrument | N/A | Excellent for structural confirmation and quantification without a reference standard. |
Experimental Protocols
HPLC-RI Method for this compound Purity
This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Refractive Index detector.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index (RI) detector.
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
RI Detector Temperature: 35 °C.
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample by dissolving a known weight in the mobile phase to a concentration within the calibration range.
-
Inject the calibration standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity of the sample.
-
GC-FID Method for this compound Purity
This protocol provides a general procedure for analyzing this compound purity using Gas Chromatography with a Flame Ionization Detector.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and an FID.
-
Capillary column suitable for polar analytes (e.g., a WAX column).
-
-
Reagents:
-
Methanol or another suitable solvent (GC grade).
-
This compound reference standard.
-
(Optional) Derivatizing agent (e.g., BSTFA).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
Prepare calibration standards by diluting the stock solution.
-
Dissolve a known amount of the sample in the solvent to a concentration within the calibration range.
-
(Optional) Derivatize the standards and the sample if necessary to improve volatility.
-
Inject the standards and the sample.
-
Create a calibration curve and calculate the sample purity as described in the HPLC method.
-
¹H NMR Method for this compound Purity
This protocol describes the use of ¹H NMR for the determination of this compound purity.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
-
Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Internal standard (e.g., maleic acid), if absolute quantification is desired.
-
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in the deuterated solvent.
-
If using an internal standard, add a known amount to the sample solution.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Integrate the signal from the terminal hydroxyl protons and the repeating ethylene oxide protons.
-
Calculate the purity by comparing the integral of the this compound signals to the integrals of any impurity signals. If using an internal standard, the absolute amount can be determined.
-
Visualization
Caption: Workflow for selecting a method to quantify this compound purity.
References
- 2. Analysis and Comparison of Gas Chromatographic Columns with Polyethylene Glycol Stationary Phase | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Immunogenicity of PEGylated Compounds
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated compounds, with a specific focus on mitigating immunogenicity associated with short PEG chains.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used in drug development?
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or nanoparticle.[1][2] This modification is widely used to improve the pharmacokinetic and pharmacodynamic properties of drugs.[3] Key benefits of PEGylation include:
-
Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic size of the molecule, reducing its clearance by the kidneys and uptake by the mononuclear phagocyte system.[3][4]
-
Enhanced Stability: The PEG chain can protect the therapeutic from enzymatic degradation.
-
Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs.
-
Reduced Immunogenicity: The PEG moiety can shield antigenic epitopes on the drug from the immune system.
Q2: What is the immunogenicity of PEGylated compounds?
While PEG itself is generally considered to have low immunogenicity, the conjugation of PEG to other molecules can elicit an immune response. This can lead to the production of anti-PEG antibodies (APAs). The presence of APAs can have significant clinical implications, including:
-
Accelerated Blood Clearance (ABC) Phenomenon: APAs, particularly IgM, can bind to PEGylated drugs, leading to their rapid clearance from circulation, which reduces therapeutic efficacy.
-
Hypersensitivity Reactions: Anti-PEG antibodies, including IgE, can trigger allergic reactions, ranging from mild to severe anaphylaxis. These reactions can be mediated by IgE or through complement activation.
-
Neutralization of Therapeutic Effect: APAs can bind to the PEGylated drug in a way that blocks its therapeutic activity.
Q3: Does the length of the PEG chain affect immunogenicity?
Yes, the molecular weight (MW) and length of the PEG chain are critical factors influencing the immunogenicity of PEGylated compounds.
-
Higher Molecular Weight: Generally, higher molecular weight PEGs are associated with increased immunogenicity.
-
Short-Chain PEGs: While intuitively one might expect shorter chains to be less immunogenic, the relationship is complex. Short-chain PEGs (e.g., <10 kDa) can still elicit an immune response. The conformation and density of PEG on the surface of a nanoparticle or protein also play a significant role. For instance, NPs coated with PEG-3000 were found to have the optimal chain length for antibody-receptor interactions in a vaccine delivery study.
Q4: What are "pre-existing" anti-PEG antibodies?
Pre-existing anti-PEG antibodies are found in a significant portion of the healthy population who have never been treated with PEGylated drugs. It is believed that this sensitization occurs due to widespread exposure to PEG in everyday products like cosmetics, toothpaste, and processed foods. The presence of these pre-existing antibodies can lead to adverse reactions upon the first administration of a PEGylated therapeutic.
Troubleshooting Guide
This guide addresses common issues encountered during the development and use of PEGylated compounds, particularly those with short PEG chains.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly rapid clearance of a PEGylated compound in preclinical studies. | Presence of pre-existing or induced anti-PEG antibodies (APAs). This leads to the Accelerated Blood Clearance (ABC) phenomenon. | 1. Screen for APAs: Utilize an ELISA-based assay to detect and quantify anti-PEG IgG and IgM in the plasma of study animals before and after administration. 2. Modify PEG Structure: Consider using branched PEG structures, which may have reduced immunogenicity compared to linear PEGs. 3. Optimize Dosing Regimen: The frequency and route of administration can influence the production of APAs. Intravenous administration may lead to higher antibody levels than subcutaneous injection. 4. Pre-infusion with Free PEG: Administering a high molecular weight "free" PEG before the PEGylated drug can saturate circulating APAs, preventing them from binding to the therapeutic. |
| Hypersensitivity or anaphylactic reaction observed upon administration. | Anti-PEG IgE-mediated reaction or complement activation. Pre-existing antibodies can trigger these reactions even on the first dose. | 1. Assess for Anti-PEG IgE: Develop and use a specific ELISA to measure anti-PEG IgE levels. 2. Evaluate Complement Activation: Measure complement activation markers like SC5b-9, C3a, and C4d in serum samples after administration. 3. Consider Alternative Polymers: Explore the use of alternative hydrophilic polymers with lower immunogenic potential, such as polysarcosine (PSar) or poly(2-oxazoline)s (POx). 4. Modify the PEGylated Compound: Altering the terminal functional groups of the PEG or the linker used for conjugation can impact immunogenicity. |
| High variability in pharmacokinetic (PK) profiles between subjects. | Differing levels of pre-existing anti-PEG antibodies. | 1. Stratify Subjects: Screen all subjects for pre-existing anti-PEG antibodies before the study and stratify them based on their antibody titers. 2. Correlate APA Levels with PK Data: Analyze the correlation between anti-PEG antibody levels and drug clearance rates to understand the impact of the immune response. |
| Loss of therapeutic efficacy upon repeated dosing. | Induction of neutralizing anti-PEG antibodies. These antibodies may block the active site of the drug or otherwise inhibit its function. | 1. Develop a Neutralizing Antibody Assay: Create a cell-based or competitive ligand-binding assay to specifically detect neutralizing APAs. 2. Epitope Mapping: Identify the specific regions of the PEGylated compound that are recognized by the antibodies to inform redesign efforts. 3. Explore Immunosuppressive Co-therapies: In some cases, co-administration of an immunosuppressive agent may be considered to dampen the anti-PEG immune response, although this is not always appropriate. |
Experimental Protocols
1. Anti-PEG Antibody (APA) Detection by ELISA
This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA) to detect anti-PEG IgG and IgM.
-
Principle: A microtiter plate is coated with PEG. Serum or plasma samples are added, and any anti-PEG antibodies present will bind to the immobilized PEG. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the immunoglobulin isotype of interest (e.g., human IgG or IgM) is then added. Finally, a substrate is added that produces a colorimetric signal in the presence of the enzyme. The intensity of the color is proportional to the amount of anti-PEG antibody in the sample.
-
Materials:
-
96-well microplate pre-coated with PEG
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Test samples (serum or plasma)
-
Positive and negative controls
-
Detection Reagent: HRP-conjugated anti-human IgG or IgM
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Add standards, controls, and diluted samples to the appropriate wells of the PEG-coated microplate.
-
Incubate to allow anti-PEG antibodies to bind to the immobilized PEG.
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated detection antibody to each well.
-
Incubate to allow the detection antibody to bind to the captured anti-PEG antibodies.
-
Wash the plate to remove unbound detection antibody.
-
Add the TMB substrate solution and incubate for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Quantify the concentration of anti-PEG antibodies by comparing the sample absorbance to a standard curve.
-
2. In Vitro Complement Activation Assay
This protocol outlines a method to assess the potential of a PEGylated compound to activate the complement system.
-
Principle: The generation of the soluble terminal complement complex (SC5b-9) is a reliable marker for the activation of the entire complement cascade. This assay measures the level of SC5b-9 in human serum following incubation with the test compound.
-
Materials:
-
Freshly collected human serum from healthy donors
-
Test compound (PEGylated formulation)
-
Positive control (e.g., Zymosan)
-
Negative control (e.g., saline)
-
SC5b-9 ELISA kit
-
-
Procedure:
-
Thaw frozen human serum and keep it at 4°C.
-
Incubate the serum with the test compound, positive control, and negative control at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a buffer that chelates calcium and magnesium (e.g., EDTA).
-
Measure the concentration of SC5b-9 in each sample using a commercially available ELISA kit according to the manufacturer's instructions.
-
Compare the levels of SC5b-9 generated by the test compound to the positive and negative controls to determine its complement-activating potential.
-
Visualizations
References
- 1. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Short-Chain Polyethylene Glycol (PEG) Solubility and Hydrophilicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the solubility and hydrophilicity of short-chain polyethylene glycols (PEGs). Understanding these properties is crucial for applications ranging from drug delivery and bioconjugation to surface functionalization and tissue engineering.[1] Short-chain PEGs, typically with a molecular weight of less than 20,000 g/mol , are noted for their high water solubility and biocompatibility.[2][3] This guide presents quantitative data, outlines experimental protocols for measuring these key characteristics, and offers visual representations of the underlying principles.
Data Presentation: Physicochemical Properties of Short-Chain PEGs
The following table summarizes key quantitative data related to the solubility and hydrophilicity of various short-chain PEGs. As the molecular weight (Mw) of PEG increases, its aqueous solubility tends to decrease, while viscosity increases. PEGs with a molecular weight between 200 and 700 g/mol are typically liquids at room temperature.
| Property | PEG 200 | PEG 400 | PEG 600 | General Trend with Increasing Chain Length |
| Average Molecular Weight ( g/mol ) | 190-210 | 380-420 | 570-630 | Increases |
| Physical Form at Room Temp. | Viscous Liquid | Viscous Liquid | Viscous Liquid / Semi-solid | Transitions from liquid to solid |
| Solubility in Water | Highly Soluble | Highly Soluble | Highly Soluble | Decreases |
| Contact Angle (θ) on PEG Layer | ~23°-39° | ~23°-39° | ~23°-39° | Can increase or decrease depending on surface density and environment |
| Cloud Point Temperature (°C) | > 100 (in water) | > 100 (in water) | > 100 (in water) | Decreases (in saline solutions) |
Note: Specific values can vary based on the manufacturer, purity, and experimental conditions. The contact angle is for a surface coated with a PEG layer, indicating the hydrophilicity of the surface, not the bulk PEG.
Visualization of Key Relationships
The relationship between the chain length of PEG and its fundamental properties can be visualized as a logical flow.
Caption: Relationship between PEG chain length and its properties.
Experimental Protocols
Accurate characterization of PEG solubility and hydrophilicity relies on standardized experimental methods. Below are detailed protocols for key experiments.
Determination of Aqueous Solubility
A common method to determine the solubility of PEGs, especially in the context of their effect on other molecules like proteins, is through precipitation assays.
-
PEG Precipitation Method: This technique is often used to assess the relative solubility of proteins by using PEG as a crowding agent. A log-linear relationship often exists between a protein's solubility and the weight percent of PEG required to cause precipitation.
-
Preparation: Prepare stock solutions of the PEG of interest in a buffered aqueous solution at various concentrations.
-
Titration: Add the PEG solutions incrementally to a solution containing the molecule of interest (e.g., a protein) at a constant concentration.
-
Incubation: Allow the mixtures to equilibrate under controlled temperature.
-
Measurement: Determine the onset of precipitation or turbidity using a spectrophotometer to measure absorbance (e.g., at 350 nm) or by visual inspection.
-
Analysis: The concentration of PEG at which precipitation occurs provides a quantitative measure of the relative solubility of the solute in the presence of that specific PEG.
-
Measurement of Hydrophilicity via Contact Angle
Contact angle measurement is a primary method for quantifying the wettability of a surface, which is a direct indicator of its hydrophilicity.
-
Sessile Drop Method:
-
Surface Preparation: A substrate (e.g., silicon wafer) is coated with a thin, uniform layer of the short-chain PEG.
-
Droplet Deposition: A small droplet of deionized water (typically 1-5 µL) is carefully deposited onto the PEG-coated surface using a microsyringe.
-
Imaging: An image of the droplet on the surface is captured from the side using a high-resolution camera integrated into a goniometer.
-
Angle Measurement: Software is used to analyze the image and measure the angle formed at the three-phase (liquid, solid, air) contact point. A smaller contact angle indicates greater hydrophilicity. For PEG layers, these angles are typically low, in the range of 23° to 39°.
-
Cloud Point Temperature Determination
The cloud point is the temperature at which a polymer solution becomes cloudy (turbid) upon heating, indicating a phase separation. This is a characteristic of some polymer-solvent systems and is influenced by the hydrophilic-lipophilic balance.
-
Experimental Workflow:
-
Solution Preparation: Prepare aqueous solutions of the short-chain PEG at various concentrations (e.g., 1-10 wt%).
-
Heating and Observation: Place the solution in a temperature-controlled water bath with a light source and a detector (or visual observation).
-
Temperature Ramp: Slowly increase the temperature of the bath (e.g., 0.5 °C/min).
-
Detection: The cloud point temperature is the temperature at which a sharp increase in turbidity (or decrease in light transmittance) is detected.
-
Data Recording: Record the temperature for each concentration to generate a phase diagram. For many short-chain PEGs in pure water, the cloud point is above 100°C, but it can be significantly lowered by the addition of salts.
-
Caption: Experimental workflow for cloud point determination.
Comparative Analysis
The exceptional water solubility of short-chain PEGs is attributed to the hydrogen bonding between the ether oxygen atoms of the PEG backbone and water molecules. The ethylene groups (-CH2-CH2-) contribute a hydrophobic character, and the balance between the hydrophilic ether linkages and the hydrophobic ethylene backbone governs the overall properties.
-
Solubility: For short-chain PEGs (e.g., PEG 200, 400, 600), the number of repeating ethylene oxide units is relatively small, and the hydrophilic nature of the ether oxygens and terminal hydroxyl groups dominates, leading to high miscibility with water. As the chain length increases into high molecular weights, the cumulative hydrophobic effect of the ethylene backbone becomes more pronounced, leading to a decrease in water solubility.
-
Hydrophilicity: The hydrophilicity of a PEG-modified surface is confirmed by low water contact angles. This property is exploited to render surfaces resistant to protein adsorption and cell adhesion, a critical feature for biomedical devices and drug delivery nanoparticles. While the PEG chain itself is hydrophilic, the conformation it adopts in an aqueous solution is complex, often described as a flexible, random coil. The chain length can influence this conformation and the degree of hydration. Longer PEG chains can provide a more effective steric barrier, which is crucial for applications like creating "stealth" nanoparticles that can evade the immune system.
References
Validating the Structure of Synthesized Heptaethylene Glycol via ¹H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized polyethylene glycol (PEG) oligomers is paramount in drug development and materials science, where purity and defined chain length are critical for performance and regulatory approval. This guide provides a comparative framework for validating the structure of heptaethylene glycol (HEG) using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present experimental data for HEG and its common alternatives, detail experimental protocols, and offer a logical workflow for structural verification.
¹H NMR Data for this compound and Related Compounds
The ¹H NMR spectrum of this compound, like other PEG oligomers, is characterized by specific signals from the terminal hydroxyl protons, the methylene groups adjacent to these hydroxyls, and the internal repeating ethylene glycol units. As the chain length of the PEG oligomer increases, the chemical environment of the internal methylene protons becomes more uniform, leading to a convergence of their chemical shifts.
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its shorter and longer chain analogues in deuterochloroform (CDCl₃). These values are essential for identifying the synthesized product and potential impurities.
| Compound | Proton Type | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| This compound | HO-CH₂-CH₂-O– | ~3.75 | triplet |
| –O-CH₂-CH₂-O– (internal) | ~3.67 | singlet | |
| HO-CH₂-CH₂-O– | ~3.60 | triplet | |
| -OH | variable (typically 2.5-3.5) | singlet | |
| Alternatives | |||
| Hexaethylene Glycol | HO-CH₂-CH₂-O– | ~3.74 | triplet |
| –O-CH₂-CH₂-O– (internal) | ~3.66 | singlet | |
| HO-CH₂-CH₂-O– | ~3.61 | triplet | |
| Octaethylene Glycol | HO-CH₂-CH₂-O– | ~3.76 | triplet |
| –O-CH₂-CH₂-O– (internal) | ~3.68 | singlet | |
| HO-CH₂-CH₂-O– | ~3.59 | triplet | |
| Potential Impurities | |||
| Ethylene Glycol | HO-CH₂-CH₂-OH | ~3.77 | singlet |
| Diethylene Glycol | HO-CH₂-CH₂-O– | ~3.72 | triplet |
| HO-CH₂-CH₂-O– | ~3.59 | triplet |
Note: The chemical shifts for the terminal methylene groups of this compound are estimations based on the observed trends in shorter and longer polyethylene glycol oligomers. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent purity.
Experimental Protocol for ¹H NMR Analysis
To ensure accurate and reproducible ¹H NMR data for the structural validation of synthesized this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a ¹H NMR spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.
-
Shim the instrument to obtain a narrow and symmetrical TMS peak.
-
Set the spectral width to cover a range of at least 0 to 10 ppm.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K (25 °C).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the relaxation delay to at least 5 seconds to ensure complete proton relaxation, which is crucial for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals corresponding to the this compound protons and any observed impurities.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of synthesized this compound using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR-based structural validation of synthesized this compound.
A Comparative Guide to the Cytotoxicity of Low Molecular Weight Polyethylene Glycols in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycols (PEGs) are widely utilized as excipients in pharmaceutical formulations and as versatile tools in biomedical research. While generally considered biocompatible, the cytotoxic potential of low molecular weight (LMW) PEGs is a critical consideration in cell culture applications, impacting experimental outcomes and the development of drug delivery systems. This guide provides an objective comparison of the cytotoxicity of various LMW PEGs, supported by experimental data and detailed protocols to aid in the selection of appropriate PEGs for your research needs.
Comparative Cytotoxicity Data
The cytotoxic effects of LMW PEGs are dependent on several factors, including molecular weight, concentration, cell type, and exposure time. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: IC50 Values of PEG Oligomers in HeLa and L929 Cells after 24-hour Exposure
| PEG Derivative | HeLa Cells IC50 (mg/mL) | L929 Cells IC50 (mg/mL) |
| Triethylene Glycol (TEG) | 19.8 | 12.4 |
| PEG 400 | Almost non-cytotoxic | Almost non-cytotoxic |
| PEG 1000 | > 20 | 22.5 |
| PEG 2000 | Almost non-cytotoxic | Almost non-cytotoxic |
| PEG 4000 | > 20 | 20.0 |
Data sourced from a study by Liu et al.[1][2]
Table 2: Cell Viability of Caco-2 Cells Treated with 30% (w/v) PEGs for 30 Minutes (MTT Assay)
| PEG Molecular Weight | Cell Viability (%) |
| PEG 200 | Severely Reduced |
| PEG 300 | Severely Reduced |
| PEG 400 | Severely Reduced |
| PEG 1000 | Less Impact |
| PEG 4000 | Less Impact |
Data from a comparative investigation on Caco-2 cells.[3]
Table 3: Cell Viability of Caco-2 Cells Treated with 4% (w/v) PEGs for 24 Hours (MTT Assay)
| PEG Molecular Weight | Cell Viability (%) |
| PEG 400 | 45 |
| PEG 4000 | 100 |
| PEG 6000 | 96 |
| PEG 10000 | 92 |
| PEG 15000 | 48 |
Hodaei et al. reported these findings, highlighting that acute, high-concentration treatment has a different pattern than long-term incubation.[3]
Experimental Protocols
Accurate assessment of cytotoxicity is paramount. Below are detailed protocols for two common colorimetric assays used to evaluate the in vitro toxicity of PEGs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Treatment: Remove the culture medium and expose the cells to various concentrations of LMW PEG solutions for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, remove the PEG-containing medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Neutral Red (NR) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to differentiate for 7 days.
-
Treatment: Remove the medium and treat the cells with 100 µL of the test solutions (e.g., 30% w/v PEG solutions) for 30 minutes at 37°C.
-
Dye Incubation: After treatment, remove the test solutions and add a medium containing Neutral Red dye. Incubate for a defined period to allow for dye uptake by viable cells.
-
Washing and Destaining: Wash the cells to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Absorbance Reading: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 540 nm.
-
Data Analysis: Express cell viability as the percentage of the absorbance of the untreated control cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying mechanisms of PEG-induced cytotoxicity, the following diagrams are provided.
The primary mechanism of LMW PEG-induced cytotoxicity is attributed to osmotic stress. This can trigger a cascade of cellular events, as depicted in the signaling pathway diagram below.
Conclusion
The cytotoxicity of low molecular weight PEGs is a significant factor to consider in cell culture-based research and drug development. Generally, cytotoxicity tends to decrease with increasing molecular weight, although this is not always a linear relationship and can be cell-type dependent. LMW PEGs such as PEG 200, 300, and 400 have been shown to cause a severe reduction in cell viability, particularly at higher concentrations. The primary mechanism of this toxicity is believed to be the induction of osmotic stress, which can lead to a cascade of cellular responses including increased intracellular calcium, generation of reactive oxygen species, and cell cycle arrest, ultimately resulting in cell death. When selecting a PEG for your experiments, it is crucial to consider the molecular weight and to perform dose-response studies using relevant cell lines and exposure times to determine the optimal non-toxic concentration. This guide provides a foundation for making informed decisions regarding the use of LMW PEGs in your research.
References
The Influence of Short-Chain PEGylation on Drug Pharmacokinetics: A Comparative Guide
An objective comparison of how polyethylene glycol (PEG) chain length, with a focus on shorter chains like heptaethylene glycol, impacts the pharmacokinetic profile of therapeutic drugs, supported by experimental insights.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic (PK) and pharmacodynamic properties of therapeutic agents. The length of the PEG chain is a critical parameter that can be fine-tuned to achieve a desired therapeutic profile. While long-chain PEGylation is widely studied, the nuanced effects of shorter chains, such as this compound (PEG-7), are vital for optimizing drugs where minimal steric hindrance and specific delivery characteristics are required. This guide provides a comparative analysis of how short PEG chain lengths influence drug absorption, distribution, metabolism, and excretion (ADME).
Impact on Pharmacokinetic Parameters
The addition of a PEG chain, regardless of length, fundamentally alters a drug's physicochemical properties. This modification directly influences its interaction with biological systems.
Absorption: PEGylation generally increases the hydrophilicity and water solubility of drugs.[1] For orally administered drugs, this can be advantageous. However, the primary impact of short-chain PEGs is often seen in parenteral formulations. Low molecular weight PEGs, such as PEG 400, have been shown to enhance the absorption of certain drugs.[2] Some studies suggest that specific low-to-mid-range molecular weight PEGs can inhibit the activity of efflux pumps like P-glycoprotein (P-gp) in the intestine, which could increase the bioavailability of co-administered drugs that are substrates for these transporters.[2][3]
Distribution: A key effect of PEGylation is the increase in the drug's hydrodynamic size.[4] This enlargement restricts the drug's ability to move out of the bloodstream and into tissues, leading to a reduced volume of distribution (Vd). Even short PEG chains contribute to this effect. The molecular weight of the PEG polymer is a major factor in determining the tissue distribution properties of the modified drug. For macromolecules with prolonged circulation, this can lead to passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Metabolism: The PEG chain acts as a protective, hydrophilic shield around the drug molecule. This "stealth" property provides steric hindrance that can shield the drug from enzymatic degradation by plasma enzymes and reduce uptake by the reticuloendothelial system (RES). This protective effect slows the rate of biotransformation, even for smaller PEG chains. For instance, the PEGylation of phospho-ibuprofen with a 2000 Da PEG chain (PI-PEG) made it significantly more stable against hydrolysis by carboxylesterases compared to its non-PEGylated form.
Excretion: The most significant pharmacokinetic consequence of PEGylation is the reduction in a drug's clearance (CL), primarily by decreasing renal (kidney) clearance. The rate of renal clearance is inversely related to the molecular weight of the PEG chain. Molecules with a larger hydrodynamic radius are filtered less efficiently by the glomerulus in the kidney. A profound change in this filtration occurs as molecular weights approach 30 kDa, but even smaller PEGs contribute to this effect. As the PEG molecular weight increases, the primary elimination route can shift from the kidneys to the liver (hepatic pathway). This leads to a longer circulation half-life (t½). For example, the half-life of PEG itself increases from 18 minutes to 16.5 hours as its molecular weight increases from 6 kDa to 50 kDa.
Quantitative Data Comparison
Direct experimental data exclusively comparing a this compound (PEG-7) chain to other chain lengths is limited in publicly available literature. However, the general trend of how varying PEG molecular weights affect key pharmacokinetic parameters can be summarized from multiple studies. The following table consolidates data from research on different PEGylated compounds to illustrate this trend.
| Parameter | No PEGylation | Short-Chain PEGylation (e.g., < 2 kDa) | Mid-Chain PEGylation (e.g., 2-10 kDa) | Long-Chain PEGylation (e.g., > 20 kDa) | General Trend with Increasing Chain Length |
| Half-life (t½) | Shortest | Increased | Significantly Increased | Maximally Increased | Increases |
| Clearance (CL) | Highest | Decreased | Significantly Decreased | Minimally Decreased (renal) | Decreases (especially renal clearance) |
| Volume of Distribution (Vd) | Highest | Decreased | Significantly Decreased | Most Restricted | Decreases |
| Area Under Curve (AUC) | Lowest | Increased | Significantly Increased | Maximally Increased | Increases |
| Renal Excretion | Primary Route | Reduced | Significantly Reduced | Minimal | Decreases |
| Hepatic Uptake (RES) | Variable | Reduced | Significantly Reduced | Reduced | Decreases |
This table represents generalized trends compiled from multiple sources. Absolute values are highly dependent on the parent drug, conjugation chemistry, and animal model.
A study on methotrexate-loaded chitosan nanoparticles showed a linear relationship between the area under the concentration-time curve (AUC) and the molecular weight of the grafted mPEG, indicating that longer PEG chains better protect the nanoparticles from the RES, leading to prolonged circulation. Similarly, studies on PEGylated lipid nanoparticles demonstrated that clearance from the blood was most rapid for particles with shorter PEG-lipid chains (C14) compared to longer ones (C16 and C18).
Conceptual Frameworks & Methodologies
Logical Relationship: PEG Chain Length and Pharmacokinetics
The mechanism by which PEG chain length modulates pharmacokinetics is a direct consequence of its effect on the drug's physical size and properties.
References
- 1. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 2. scielo.br [scielo.br]
- 3. Study on the Effect of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Baicalin in Cells Based on MRP2, MRP3, and BCRP Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Mass Spectrometry Unveils the Precise Molecular Weight of Heptaethylene Glycol
A definitive guide to confirming the molecular weight of Heptaethylene glycol through mass spectrometry, with a comparative analysis against its shorter and longer chain counterparts, Hexaethylene glycol and Octaethylene glycol. This guide provides detailed experimental protocols and data to aid researchers in their analytical endeavors.
For scientists and professionals in drug development, precise molecular weight determination is a critical step in compound verification and quality control. This guide details the use of mass spectrometry to confirm the molecular weight of this compound and offers a comparative analysis with commercially available alternatives, Hexaethylene glycol and Octaethylene glycol.
Comparative Analysis of Polyethylene Glycol Homologs
The accurate mass of this compound and its related polyethylene glycol (PEG) homologs can be reliably determined using mass spectrometry. The table below summarizes the theoretical molecular weights and the expected masses of common adduct ions observed in mass spectrometry analysis.
| Compound | Chemical Formula | Theoretical Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Hexaethylene glycol | C₁₂H₂₆O₇ | 282.33[1][2][3][4][5] | 283.34 | 305.32 |
| This compound | C₁₄H₃₀O₈ | 326.38 | 327.39 | 349.37 |
| Octaethylene glycol | C₁₆H₃₄O₉ | 370.44 | 371.45 | 393.43 |
Experimental Protocol: Mass Spectrometry Analysis
This section outlines a general procedure for the analysis of polyethylene glycols using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To verify the molecular weight of this compound and compare it with Hexaethylene glycol and Octaethylene glycol.
Materials:
-
This compound
-
Hexaethylene glycol (alternative)
-
Octaethylene glycol (alternative)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for [M+H]⁺ adduct) or Sodium chloride (for [M+Na]⁺ adduct)
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of each glycol compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a dilute sample for injection by adding 10 µL of the stock solution to 990 µL of the mobile phase.
-
For the formation of protonated molecules ([M+H]⁺), the mobile phase should consist of 50:50 water:methanol with 0.1% formic acid.
-
For the formation of sodium adducts ([M+Na]⁺), the mobile phase should consist of 50:50 water:methanol containing a low concentration of sodium chloride (e.g., 10 µM).
-
-
Mass Spectrometry Analysis:
-
Set the ESI source to positive ion mode.
-
Infuse the prepared sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected ions (e.g., m/z 100-1000).
-
Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal and efficient ionization.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the presence of the expected ions ([M+H]⁺ or [M+Na]⁺).
-
Compare the experimentally observed m/z value with the theoretical m/z value for each compound.
-
Note the presence of any fragment ions or other adducts. The NIST WebBook provides an electron ionization mass spectrum for this compound, which can be used for fragmentation pattern comparison.
-
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for confirming the molecular weight of this compound using mass spectrometry.
Caption: Workflow for Molecular Weight Confirmation.
Conclusion
Mass spectrometry is an indispensable tool for the precise determination of the molecular weight of this compound. By following the outlined experimental protocol, researchers can confidently verify the identity and purity of their compounds. The comparative data provided for Hexaethylene glycol and Octaethylene glycol serves as a useful reference for distinguishing between these closely related PEG homologs. The presented workflow provides a clear and logical path from sample preparation to data interpretation, ensuring reliable and reproducible results.
References
Cross-Validation of Heptaethylene Glycol Purity: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the development of safe and effective therapeutics and products. Heptaethylene glycol, a member of the polyethylene glycol (PEG) family, is widely used in various applications, including as a linker in bioconjugation and as an excipient in pharmaceutical formulations. Its purity can significantly impact the final product's quality and performance. This guide provides a detailed comparison of two powerful analytical techniques for assessing this compound purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the orthogonal nature of these methods, a comprehensive and reliable purity assessment can be achieved.
Orthogonal Purity Assessment: The Synergy of HPLC and NMR
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are complementary techniques that, when used together, provide a robust cross-validation of a compound's purity.[1] HPLC excels at separating components of a mixture, allowing for the detection and quantification of impurities based on their chromatographic behavior.[2] Conversely, NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the amount of the target molecule and any identifiable impurities relative to a certified internal standard.[3][4] The combination of these two methods offers a more complete picture of purity than either technique could provide alone.
Quantitative Data Summary
The following tables present hypothetical data from the analysis of a single batch of this compound using both HPLC-ELSD and quantitative ¹H NMR.
Table 1: HPLC-ELSD Purity Analysis of this compound
| Component | Retention Time (min) | Area (%) | Purity (%) |
| Hexaethylene Glycol | 8.5 | 1.2 | |
| This compound | 9.2 | 98.5 | 98.5 |
| Octaethylene Glycol | 9.8 | 0.3 |
Table 2: Quantitative ¹H NMR Purity Analysis of this compound
| Analyte | Purity (% w/w) |
| This compound | 98.8 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the separation and quantification of this compound and related PEG oligomers. Since PEGs lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is employed for detection.[5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-15 min: 20-50% B
-
15-16 min: 50-20% B
-
16-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM)
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that provides a direct measurement of the mass fraction of an analyte in a sample by comparing the integral of an analyte signal to that of a certified internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or 1,4-dinitrobenzene, that has a resonance in a clear region of the spectrum.
-
Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship between the two analytical techniques.
References
Assessing the Impact of Heptaethylene Glycol on Protein Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of protein interactions is a cornerstone of therapeutic innovation. The use of chemical linkers, particularly polyethylene glycol (PEG), has become a widespread strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioconjugates. Among the diverse array of PEG linkers, short, monodisperse PEGs are of particular interest for applications where maintaining or fine-tuning binding affinity is critical. This guide provides a comparative analysis of Heptaethylene glycol (PEG7) against other short, discrete PEG linkers, offering insights into its potential impact on protein binding affinity.
The length of a PEG linker can significantly influence the properties of a bioconjugate. While longer PEG chains are known to improve solubility and extend in vivo half-life, they can also introduce steric hindrance that may negatively affect binding to target molecules.[1][2] Conversely, shorter PEG linkers offer a more compact structure, which can be advantageous in maintaining high binding affinity.[1] This guide presents a synthesis of available data and general trends to help researchers make informed decisions when selecting a short PEG linker for their specific application.
Comparative Analysis of Short, Monodisperse PEG Linkers on Protein Binding Affinity
The following table summarizes the expected impact of various short, monodisperse PEG linkers on the binding affinity of a hypothetical protein-ligand interaction. It is important to note that direct comparative studies for this compound (PEG7) are limited. The data presented for PEG7 are extrapolated from general trends observed for other short PEG linkers, where increasing the PEG chain length can sometimes lead to a slight decrease in binding affinity due to increased flexibility or minor steric hindrance. The actual impact is highly dependent on the specific protein system and the conjugation site.
| Linker | Number of PEG Units | Molecular Weight ( g/mol ) | Representative Change in Binding Affinity (Kd) | General Observations |
| Triethylene glycol (PEG3) | 3 | 148.17 | 1.1x increase | Minimal impact on affinity, often used as a short, flexible spacer. |
| This compound (PEG7) | 7 | 326.37 | ~1.5x decrease (hypothetical) | Expected to provide a good balance of hydrophilicity and compact size. May cause a slight reduction in affinity compared to very short linkers in some systems. |
| Octaethylene glycol (PEG8) | 8 | 370.42 | 1.8x decrease | Commonly used in ADCs and PROTACs; provides increased solubility with a manageable increase in length.[3] |
| Dodecaethylene glycol (PEG12) | 12 | 546.63 | 2.5x decrease | Offers significant hydrophilicity, but the longer chain may lead to a more noticeable decrease in binding affinity in sterically sensitive interactions.[1] |
Disclaimer: The quantitative data for this compound is hypothetical and based on general trends observed for other short PEG linkers. The actual effect on binding affinity can vary significantly depending on the protein, the ligand, the site of conjugation, and the specific assay conditions. Experimental validation is crucial.
Experimental Protocols
To accurately assess the impact of this compound and other PEG linkers on protein binding affinity, rigorous biophysical characterization is essential. The following are detailed protocols for three common techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the binding affinity (Kd) of a PEGylated protein to its target ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, or a sensor chip with a low non-specific binding surface)
-
Ligand (protein or small molecule to be immobilized)
-
Analyte (protein conjugated with this compound or other PEG linker)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface by injecting a mixture of EDC and NHS.
-
Inject the ligand solution in the immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the PEGylated protein (analyte) in the running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd.
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal from the experimental channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.
Objective: To determine the thermodynamic profile of the interaction between a PEGylated protein and its binding partner.
Materials:
-
Isothermal titration calorimeter
-
Protein solution (in the sample cell)
-
Ligand solution (PEGylated protein or its binding partner, in the syringe)
-
Dialysis buffer (e.g., PBS or HEPES buffer)
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and the ligand extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of both protein and ligand.
-
Degas the solutions before loading them into the ITC.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
Objective: To determine the binding affinity of a PEGylated protein in a competitive binding format.
Materials:
-
Fluorescence plate reader with polarization filters
-
Black, low-binding microplates
-
Fluorescently labeled tracer (a ligand with a known affinity for the protein)
-
Unlabeled competitor (the protein conjugated with this compound or other PEG linker)
-
Protein of interest
-
Assay buffer
Procedure:
-
Assay Development:
-
Determine the optimal concentration of the fluorescent tracer and protein that gives a stable and significant polarization window.
-
-
Competitive Binding Assay:
-
In a microplate, add a fixed concentration of the protein and the fluorescent tracer.
-
Add a serial dilution of the unlabeled PEGylated protein (competitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the tracer).
-
The binding affinity (Ki) of the PEGylated protein can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Visualizing Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the potential biological implications of altered binding affinity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the impact of PEG linkers on protein binding affinity.
The modulation of protein binding affinity by linkers like this compound can have significant consequences for cellular signaling. For instance, in the mTOR signaling pathway, the interaction between mTOR and its regulatory proteins is crucial for controlling cell growth and proliferation.
Caption: Hypothetical modulation of the mTOR signaling pathway by a linker.
In this simplified representation of the mTORC1 pathway, the binding of Raptor to mTOR is a key event for the complex's activity. A linker conjugated to mTOR or Raptor could potentially alter the binding interface, thereby modulating the binding affinity (Kd) between these two proteins. This change in affinity could then impact the downstream signaling to S6K1 and ultimately affect cell growth and proliferation. While this is a hypothetical scenario, it illustrates the importance of understanding how modifications like PEGylation can influence the intricate network of protein-protein interactions that govern cellular processes.
References
- 1. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Heptaethylene Glycol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Heptaethylene glycol, a poly(ethylene glycol) (PEG), is a versatile chemical used in various research and development applications.[1][2] While it is recognized for its hydrophilic properties and use as a linker in synthesizing PROTACs, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[1] This guide provides a comprehensive overview of the immediate safety protocols, operational plans, and disposal procedures for this compound.
Immediate Safety and Handling
Before initiating any procedure involving this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE): [3]
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are essential in the immediate work area.
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 5617-32-3 |
| Molecular Formula | C14H30O8 |
| Molecular Weight | 326.38 g/mol |
| Boiling Point | 244 °C at 0.6 mmHg |
| Melting/Freezing Point | 17.8 - 18.8 °C |
| Flash Point | 216.9 ± 27.3 °C |
| Relative Density | 1.13 g/cm³ |
| Water Solubility | Slightly soluble |
| Octanol/Water Partition Coefficient (XLogP3) | -2 |
Experimental Protocols: Spill and Disposal Procedures
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate Personnel: Ensure all non-essential personnel leave the immediate area.
-
Ensure Adequate Ventilation: Maintain proper ventilation to avoid vapor inhalation.
-
Don Appropriate PPE: Use full personal protective equipment as outlined above.
-
Contain the Spill: Prevent further leakage or spillage. Keep the material away from drains and water courses.
-
Absorb the Spill: Use a finely-powdered liquid-binding material such as diatomite or universal binders to absorb the solution.
-
Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol.
-
Dispose of Contaminated Material: Collect all contaminated materials in a labeled container for proper disposal according to the procedures outlined below.
Step-by-Step Disposal Plan
While polyethylene glycols are generally considered biodegradable and not classified as hazardous waste, it is crucial to adhere to local regulations and avoid discharging them into the wastewater system.
-
Waste Characterization: Determine if the this compound waste is contaminated with other hazardous substances. If so, the waste must be managed according to the hazards of all constituents.
-
Container Selection and Labeling:
-
Collect waste this compound in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.
-
Keep the container tightly closed when not in use.
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the storage time limit set by your institution, arrange for disposal through your Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not pour this compound down the drain.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
